Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate chemical structure and properties
An In-Depth Technical Guide to Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate: Structure, Properties, Synthesis, and Applications Abstract Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a synthetic organ...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate: Structure, Properties, Synthesis, and Applications
Abstract
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a synthetic organic compound of significant interest to the fields of medicinal chemistry and drug discovery. It incorporates two key pharmacophores: a piperidine ring, a prevalent scaffold in numerous FDA-approved drugs, and a 2,6-difluorobenzoyl moiety, which can enhance metabolic stability and binding affinity. This guide provides a comprehensive technical overview of this molecule, detailing its chemical structure, physicochemical properties, a robust synthetic protocol with mechanistic insights, and its applications as a versatile building block for novel therapeutics. The content herein is intended for researchers, chemists, and professionals in pharmaceutical development, offering expert analysis and actionable protocols.
Introduction: A Scaffold of Pharmaceutical Importance
The pursuit of novel therapeutic agents frequently relies on the strategic combination of well-established structural motifs to explore new chemical space and optimize pharmacological properties. Nitrogen-containing heterocycles are foundational to this effort, with the piperidine ring standing out as one of the most important scaffolds in modern medicine.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it an ideal core for targeting a wide array of biological receptors and enzymes.[2]
Simultaneously, the incorporation of fluorine into drug candidates has become a cornerstone of contemporary drug design. The 2,6-difluorobenzoyl group offers several advantages, including increased metabolic stability by blocking sites of oxidative metabolism and modulation of electronic properties, which can lead to enhanced target binding affinity. Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate serves as a critical intermediate that marries these two privileged fragments, providing a ready platform for the synthesis of compound libraries aimed at discovering next-generation therapeutics.[3]
Chemical Structure and Physicochemical Properties
The molecular architecture of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is defined by a central piperidine ring. The nitrogen atom is acylated with a 2,6-difluorobenzoyl group, forming a tertiary amide. At the 4-position of the piperidine ring, an ethyl carboxylate group is attached.
Caption: Chemical structure of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
Predicted to be a high-boiling point oil or a low-melting solid at room temperature.
N/A
Synthesis and Mechanistic Insights
The synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is efficiently achieved via a nucleophilic acyl substitution reaction. This standard yet robust method involves the acylation of a secondary amine with an acyl chloride.
Mechanism of Action of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate Derivatives: A Paradigm Shift in Reversible MAGL Inhibition
Executive Summary The endocannabinoid system (ECS) is a critical lipid signaling network involved in maintaining physiological homeostasis, modulating neuroinflammation, and regulating cell proliferation. The primary end...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The endocannabinoid system (ECS) is a critical lipid signaling network involved in maintaining physiological homeostasis, modulating neuroinflammation, and regulating cell proliferation. The primary endocannabinoid, 2-arachidonoylglycerol (2-AG), is predominantly degraded by Monoacylglycerol Lipase (MAGL) , a cytosolic serine hydrolase [1].
Historically, the pharmacological blockade of MAGL relied on irreversible inhibitors (e.g., JZL184) that covalently bind to the enzyme's catalytic serine. While effective in acutely raising 2-AG levels, chronic administration of irreversible inhibitors leads to sustained MAGL inactivation, causing CB1 receptor desensitization, tolerance, and physical dependence.
To circumvent these liabilities, ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate derivatives have emerged as a highly potent, selective, and reversible class of MAGL inhibitors [2]. This whitepaper provides an in-depth mechanistic analysis of this privileged scaffold, detailing its structural rationale, binding kinetics, and the self-validating experimental workflows required to evaluate its efficacy in drug development.
Structural Rationale & Pharmacophore Analysis
The ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate scaffold is a masterclass in rational drug design, engineered to exploit the unique topography of the MAGL active site without triggering a covalent reaction.
The 2,6-Difluorobenzoyl Moiety
The MAGL binding pocket features a narrow, highly lipophilic channel leading to the catalytic triad (Ser122, His269, Asp239). The introduction of fluorine atoms at the 2- and 6-positions of the benzoyl ring serves two critical mechanistic functions:
Conformational Locking: The steric repulsion between the ortho-fluorine atoms and the amide carbonyl oxygen forces the aromatic ring into an orthogonal conformation relative to the piperidine ring. This specific 3D geometry perfectly matches the steric constraints of the MAGL lipophilic channel [3].
Electrostatic Tuning: The strong electron-withdrawing nature of the fluorine atoms modulates the electron density of the amide bond, preventing it from acting as an electrophilic trap for Ser122, thereby ensuring the inhibition remains strictly reversible.
The Ethyl 4-Piperidinecarboxylate Core
The saturated piperidine ring acts as a rigid, non-planar vector that projects the 2,6-difluorobenzoyl group deep into the hydrophobic pocket while orienting the ethyl carboxylate moiety toward the solvent-exposed entrance. This dual-anchoring mechanism maximizes the residence time (τ) of the inhibitor via extensive Van der Waals interactions and hydrogen bonding with regulatory residues, without requiring covalent adduct formation [2].
Table 1: SAR Optimization of Benzoylpiperidine Derivatives
Quantitative comparison demonstrating the superiority of the 2,6-difluoro substitution pattern in MAGL inhibition.
Scaffold Substitution
MAGL IC₅₀ (nM)
Mechanism
Selectivity (vs FAAH)
Unsubstituted Benzoyl
~2,200
Reversible
Low
4-Chlorobenzoyl
~450
Reversible
Moderate
2,4-Difluorobenzoyl
~120
Reversible
High
2,6-Difluorobenzoyl
30 - 80
Reversible
>100-fold
Mechanism of Action: Reversible MAGL Inhibition
The primary mechanism of action for these derivatives is the competitive, non-covalent occlusion of the MAGL substrate-binding pocket. By occupying this space, the inhibitor physically prevents 2-AG from accessing the Ser122 nucleophile.
Because the interaction is reversible, the inhibitor establishes an equilibrium with the enzyme. As physiological conditions shift, the inhibitor can dissociate, allowing baseline 2-AG degradation to resume. This prevents the chronic hyper-elevation of 2-AG that leads to CB1 receptor downregulation—a critical advantage over first-generation carbamate-based inhibitors.
To rigorously validate the mechanism of action of ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate derivatives, two self-validating experimental protocols are mandatory. As an application scientist, it is vital to understand why these specific assays are chosen: they provide orthogonal proof of reversibility and target engagement.
Protocol 1: Rapid Dilution Assay (Proof of Reversibility)
Causality: If an inhibitor forms a covalent bond (irreversible), enzymatic activity will not recover upon dilution. If the inhibitor relies on non-covalent equilibrium (reversible), rapid dilution will shift the equilibrium, causing the inhibitor to dissociate and restoring enzyme activity.
Pre-incubation: Incubate recombinant human MAGL with the derivative at a concentration of
40×IC50
for 30 minutes at 37°C to ensure steady-state binding.
Rapid Dilution: Dilute the enzyme-inhibitor complex 40-fold into an assay buffer containing the fluorogenic substrate (e.g., 4-nitrophenylacetate). The final inhibitor concentration is now
1×IC50
.
Control Comparison: Prepare a parallel control where MAGL is incubated directly with the inhibitor at
1×IC50
without the pre-incubation/dilution step.
Validation: Measure the absorbance at 405 nm (formation of 4-nitrophenol). If the recovery of enzymatic activity in the diluted sample matches the
1×IC50
control, the inhibition is strictly reversible [1].
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
Causality: Traditional biochemical assays use purified enzymes, which cannot predict off-target binding in a complex physiological matrix. Competitive ABPP utilizes a fluorescent probe that binds to all active serine hydrolases. If our derivative selectively occupies MAGL, the fluorescent probe will be blocked from binding MAGL, but will still label off-targets like FAAH or ABHD6.
Proteome Preparation: Extract native proteome from mouse brain tissue (homogenized in PBS, centrifuged at 100,000g to isolate the membrane fraction).
Inhibitor Incubation: Treat the proteome with the 2,6-difluorobenzoylpiperidine derivative (100 nM to 10 µM) for 30 minutes at 37°C.
Probe Labeling: Add the broad-spectrum serine hydrolase probe FP-Rhodamine (Fluorophosphonate-Rhodamine) at 1 µM for 30 minutes.
Separation & Imaging: Quench the reaction with SDS loading buffer, separate proteins via SDS-PAGE, and visualize using in-gel fluorescence scanning.
Validation: A successful highly selective derivative will show a dose-dependent disappearance of the MAGL fluorescent band (~33 kDa) while the FAAH (~63 kDa) and ABHD6 (~35 kDa) bands remain completely unchanged [3].
Fig 2: Competitive ABPP workflow validating in situ target engagement and selectivity.
Conclusion & Therapeutic Implications
The transition from irreversible carbamates to reversible benzoylpiperidines marks a critical evolution in endocannabinoid pharmacology. By utilizing the ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate scaffold, researchers can achieve highly potent, reversible MAGL inhibition.
This transient blockade of MAGL elevates 2-AG levels within a safe therapeutic window, offering profound implications for the treatment of neuroinflammatory disorders, neuropathic pain, and oncology (specifically in suppressing the proliferation of high-grade serous ovarian cancer and pancreatic ductal adenocarcinoma cells) [3]. The self-validating protocols outlined herein ensure that drug development professionals can rigorously confirm the kinetic and selectivity profiles necessary for advancing these compounds into clinical settings.
References
Granchi, C., et al. (2019). "Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor." Journal of Medicinal Chemistry, 62(4), 1932-1958. Available at:[Link]
Tuccinardi, T., et al. (2024). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules, 29(9), 1944. Available at:[Link]
Lapillo, M., et al. (2021). "Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors." European Journal of Medicinal Chemistry, 224, 113721. Available at:[Link]
Foundational
A Comprehensive Guide to the Pharmacokinetic Profiling of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
This technical guide provides a detailed framework for the comprehensive pharmacokinetic profiling of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a novel small molecule with therapeutic potential. The strategi...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a detailed framework for the comprehensive pharmacokinetic profiling of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a novel small molecule with therapeutic potential. The strategic approach outlined herein is designed for researchers, scientists, and drug development professionals, offering a blend of established methodologies and field-proven insights to thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Introduction and Strategic Rationale
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate presents a unique structural architecture that necessitates a tailored pharmacokinetic evaluation. The presence of the ethyl ester suggests a potential prodrug strategy, where the molecule may be biotransformed into its active carboxylic acid form by endogenous enzymes.[1][2] Carboxylesterases, particularly hCE1 in the liver and hCE2 in the intestine, are the primary enzymes responsible for such hydrolytic activation.[1][2][3][4] Understanding the efficiency of this conversion is paramount.
Furthermore, the 2,6-difluorobenzoyl moiety is a critical pharmacophore. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity.[5][6] However, it also directs the metabolic pathways that need to be elucidated. This guide will systematically address these structural considerations through a multi-tiered experimental approach, from initial in vitro screens to definitive in vivo studies, ensuring a robust data package for informed decision-making in the drug development pipeline.[7][8][9]
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. For the quantification of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate and its potential carboxylic acid metabolite in biological matrices (plasma, urine, tissue homogenates), a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the gold standard.[10][11][12]
Core Tenets of Method Development:
Simplicity and Robustness: Start with a simple protein precipitation or liquid-liquid extraction and a standard C18 column with formic acid-modified water and acetonitrile mobile phases.[10][13]
Internal Standard Selection: An ideal internal standard is a stable, isotopically labeled version of the analyte. If unavailable, a close structural analog with similar chromatographic behavior and ionization efficiency should be chosen.[10]
Matrix Effect Evaluation: It is critical to assess and mitigate the impact of the biological matrix on analyte ionization.[12][14]
Experimental Protocol: LC-MS/MS Method Validation
Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and its metabolite into the relevant biological matrix.
Sample Preparation: A protein precipitation method is often sufficient for initial development. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.[10] Vortex and centrifuge to pellet proteins.
Chromatographic Separation: Employ a reverse-phase C18 column (e.g., 2.6 µm, 2.1 mm × 50 mm) with a gradient elution.[10]
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
A typical gradient runs from 5% to 95% B over several minutes.[10]
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the parent compound and its metabolite.
Validation Parameters: The method must be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability (bench-top, freeze-thaw, and long-term storage) in accordance with regulatory guidelines.[12]
In Vitro ADME Profiling: Building a Foundational Understanding
In vitro assays are indispensable for the early characterization of a compound's ADME properties, guiding lead optimization and predicting in vivo behavior.[7][9][15]
Metabolic Stability Assessment
The metabolic stability of a compound provides an early indication of its likely in vivo clearance. Given the structure, we will assess stability in both liver microsomes and hepatocytes.
Liver Microsomes: Rich in cytochrome P450 (CYP) enzymes, they are ideal for evaluating phase I metabolic stability.[8]
Hepatocytes: As a more complete system, they contain both phase I and phase II enzymes, offering a more comprehensive view of hepatic metabolism.[15]
Incubation: Incubate the test compound (typically at 1 µM) with human or rodent liver microsomes in the presence of NADPH at 37°C.[8][15]
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: Stop the reaction by adding cold acetonitrile.
Analysis: Quantify the remaining parent compound using the validated LC-MS/MS method.
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Plasma Protein Binding
The extent of binding to plasma proteins influences the unbound fraction of a drug, which is available to exert its pharmacological effect.[11] Equilibrium dialysis is considered the gold standard for these measurements.[11][16][17]
Device Setup: Utilize a rapid equilibrium dialysis (RED) device.[18]
Incubation: Add the test compound to plasma in the sample chamber and buffer to the buffer chamber, separated by a semipermeable membrane.
Equilibration: Incubate at 37°C for a sufficient time (typically 4-6 hours) to reach equilibrium.[11]
Analysis: Measure the concentration of the compound in both chambers by LC-MS/MS.
Calculation: Determine the fraction unbound (fu) from the ratio of the concentration in the buffer chamber to that in the plasma chamber.
Intestinal Permeability
The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption of orally administered drugs.[19][20][21]
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to form a confluent monolayer with tight junctions.[22]
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[22][23]
Transport Studies:
A to B Transport: Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.[21]
B to A Transport: Add the test compound to the basolateral side and measure its appearance on the apical side to assess active efflux.[21]
Analysis: Quantify the compound in the donor and receiver compartments by LC-MS/MS.
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Cytochrome P450 (CYP) Inhibition
Assessing the potential for a new chemical entity to inhibit CYP enzymes is a critical regulatory requirement to predict drug-drug interactions (DDIs).[24][25]
Incubation: Incubate human liver microsomes with a panel of specific CYP probe substrates in the presence of varying concentrations of the test compound.
Enzyme Panel: The panel should include major CYP isoforms such as CYP1A2, 2B6, 2C8, 2C9, 2D6, and 3A4.[8][24]
Metabolite Quantification: Measure the formation of the specific metabolite of each probe substrate by LC-MS/MS.
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[26]
Visualizing the In Vitro Workflow
Caption: Workflow for core in vitro ADME assays.
In Vivo Pharmacokinetic Studies in Rodents
In vivo studies are essential to understand how the compound behaves in a complete biological system.[27][28][29] Rodent models, typically rats or mice, are commonly used in early preclinical development.[27][29]
Study Design
A well-designed study will provide data on key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
Animal Model: Wistar or Sprague-Dawley rats are suitable for initial studies.
Dosing Routes: Administer the compound via intravenous (IV) and oral (PO) routes to different groups of animals to allow for the determination of absolute bioavailability.
Dose Selection: Doses should be selected based on any available efficacy or toxicology data, aiming for exposures that are relevant to the anticipated therapeutic range.
Blood Sampling: A sparse sampling or serial bleeding design can be employed to collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[28][30]
Experimental Protocol: Rodent PK Study
Acclimatization and Dosing: Acclimatize animals to the facility for at least one week. Administer the compound formulation via the selected routes.
Sample Collection: Collect blood samples into tubes containing an anticoagulant (e.g., K2EDTA) at the predetermined time points.
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Analysis: Analyze the plasma samples for the parent compound and its carboxylic acid metabolite using the validated LC-MS/MS method.
Pharmacokinetic Analysis: Use non-compartmental analysis with software like Phoenix WinNonlin to calculate key PK parameters.[30]
Visualizing the Predicted Metabolic Pathway
Caption: Predicted metabolic pathway of the compound.
Data Interpretation and Integrated Analysis
The ultimate goal of this profiling is to synthesize the data from all experiments into a coherent narrative of the compound's pharmacokinetic behavior.
Data Summary Table
Parameter
In Vitro Assay
In Vivo Study
Key Insight
Absorption
Caco-2 Permeability
Oral Bioavailability (F%)
Potential for oral absorption and the impact of first-pass metabolism.
Distribution
Plasma Protein Binding
Volume of Distribution (Vd)
Extent of tissue distribution versus retention in systemic circulation.
Metabolism
Microsomal/Hepatocyte Stability
Clearance (CL), Half-life (t1/2)
Rate and primary routes of elimination from the body.
Excretion
(Metabolite ID)
(Urine/Feces Collection)
Primary routes of elimination for the parent drug and metabolites.
DDI Potential
CYP Inhibition
(Clinical DDI Studies)
Risk of adverse interactions with co-administered medications.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded strategy for the comprehensive pharmacokinetic profiling of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. The successful execution of these studies will provide a clear understanding of the compound's ADME properties, identify potential liabilities, and de-risk its progression into further preclinical and clinical development.[31][32][33][34][35] Future work should focus on metabolite identification to confirm the proposed metabolic pathways and reaction phenotyping to identify the specific CYP enzymes involved in any oxidative metabolism.
References
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The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC.
The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed.
Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC.
The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.
The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC - NIH.
Protein Binding Assays | BioAgilytix.
Plasma Protein Binding (PPB) Assays - WuXi AppTec.
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
Caco2 assay protocol.
Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed.
s The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.
Caco-2 Permeability Assay Protocol - Cre
BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
In Vitro ADME Assays: Principles, Applications & Protocols - Cre
Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Labor
How to Measure the Plasma Protein Binding Ability of Your Drug Candid
ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science.
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Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec.
In Vitro ADME Assays and Services - Charles River Labor
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Preclinical Regulatory Requirements - Social Science Research Institute.
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(PDF)
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Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif.
Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed.
Metabolism of fluorine-containing drugs.
Ethyl 4-(2,4-Difluorobenzoyl)
Pharmacokinetics Study of 1-ethyl-6-fluoro-1, 4-dihydro-4-oxo-7-[4-[(4-amino N- acetyl) phenoxy carbonyl methyl] - CORE.
1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors - PubMed.
Biophysical and Biochemical Characterization of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate: In Vitro Binding Affinity Profiling
Executive Summary & Structural Rationale Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate (CAS: 1156039-33-6) is a highly versatile synthetic building block and pharmacological scaffold[1]. Characterized by a rigid...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate (CAS: 1156039-33-6) is a highly versatile synthetic building block and pharmacological scaffold[1]. Characterized by a rigid piperidine core acylated with a 2,6-difluorobenzoyl group, this structural motif is frequently utilized in the rational design of kinase inhibitors, most notably targeting the Janus Kinase (JAK) family[2].
In medicinal chemistry, the 2,6-difluorophenyl moiety acts as a potent bioisostere for aromatic systems, providing enhanced metabolic stability while occupying narrow, hydrophobic sub-pockets within the ATP-binding cleft of kinases[3]. The piperidine-4-carboxylate acts as a tunable linker, directing subsequent functional groups toward the solvent-exposed region or the hinge-binding region of the kinase. Because dysregulation of the JAK/STAT signaling pathway is a primary driver in autoimmune diseases and hematological malignancies[4], accurately determining the in vitro binding affinity of this scaffold against JAK1 is a critical step in hit-to-lead optimization.
This technical guide establishes a self-validating, tiered biophysical and biochemical workflow to quantify the binding affinity (
Kd
), inhibitory potency (
IC50
), and kinetic parameters (
kon
,
koff
) of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate against recombinant human JAK1.
Diagram illustrating the JAK1/STAT signaling pathway and the targeted inhibition mechanism.
In Vitro Binding Affinity Profiling Strategy
To ensure scientific integrity and mitigate assay-specific artifacts, we employ an orthogonal testing strategy.
Primary Biochemical Screening (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer provides a highly sensitive, homogeneous assay format to determine the half-maximal inhibitory concentration (
IC50
)[5]. By utilizing a long-lifetime lanthanide chelate, TR-FRET eliminates auto-fluorescence background common in small-molecule screening[6].
Orthogonal Biophysical Validation (SPR): Surface Plasmon Resonance provides real-time, label-free quantification of binding kinetics. While TR-FRET confirms functional inhibition, SPR confirms direct, reversible binding to the target and delineates target residence time (
τ=1/koff
), a critical predictor of in vivo efficacy[3].
Tiered in vitro screening workflow for evaluating binding affinity and kinetics.
Step-by-Step Experimental Methodologies
Protocol 1: TR-FRET Biochemical Assay for JAK1 Inhibition
Causality Note: The ATP concentration is deliberately set near the Michaelis constant (
Km≈10μM
for JAK1) to balance assay sensitivity with physiological relevance, ensuring that ATP-competitive inhibitors like our target compound can be accurately profiled without being outcompeted by saturating ATP levels[7].
Reagents & Materials:
Enzyme: Recombinant Human JAK1 (Catalytic domain).
Substrate: ULight™-labeled JAK-1 peptide (e.g., derived from amino acids 1015-1027)[6].
Buffer: 50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
Procedure:
Compound Preparation: Prepare a 10 mM stock of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate in 100% anhydrous DMSO. Perform a 3-fold serial dilution across 10 points.
Pre-incubation: Transfer 100 nL of the compound dilutions into a 384-well low-volume white ProxiPlate. Add 5 µL of JAK1 enzyme (final concentration 8 nM) in assay buffer. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the enzyme.
Reaction Initiation: Add 5 µL of a substrate mix containing 20 µM ATP (final 10 µM) and 100 nM ULight-labeled peptide (final 50 nM).
Kinase Reaction: Centrifuge the plate at 1000 rpm for 1 minute and incubate for 60 minutes at 25°C.
Detection: Stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate
Mg2+
and halt kinase activity) and 2 nM Eu-labeled anti-phospho antibody. Incubate for 60 minutes.
Readout: Read the plate on an EnVision multimode microplate reader. Excite at 320 nm; measure emission at 665 nm (FRET signal) and 615 nm (Europium reference).
Validation: Calculate the
Z′
-factor using DMSO vehicle (negative control) and 1 µM Tofacitinib (positive control). A
Z′>0.6
validates the assay integrity.
Causality Note: We utilize a Streptavidin (SA) sensor chip to capture biotinylated JAK1 rather than standard amine coupling. Amine coupling randomly orients the protein and can chemically modify lysine residues within the ATP-binding pocket, destroying the active site. Biotinylation via an Avi-tag ensures uniform, functional presentation of the kinase[8].
Reagents & Materials:
Instrument: Biacore T200 or S200.
Sensor Chip: Series S Sensor Chip SA.
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20) supplemented with 1% DMSO to match analyte conditions.
Procedure:
Surface Preparation: Condition the SA chip with three consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH.
Ligand Immobilization: Inject biotinylated JAK1 over Flow Cell 2 (FC2) at a flow rate of 10 µL/min until a capture level of ~3000 Response Units (RU) is achieved. Leave FC1 blank to serve as the reference surface.
Solvent Correction: Because DMSO has a high refractive index, slight mismatches between the running buffer and samples cause bulk shifts. Inject a 6-point DMSO calibration series (0.5% to 1.5%) to generate a correction curve.
Analyte Injection: Dilute Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate in running buffer to create a concentration series (e.g., 0.039 µM to 10 µM). Inject over FC1 and FC2 at a high flow rate (30 µL/min) to minimize mass transport limitations.
Kinetics: Allow 60 seconds for association and 120 seconds for dissociation.
Data Analysis: Subtract the FC1 reference signal and the blank buffer injections (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the Biacore Evaluation Software to extract
kon
,
koff
, and
Kd
.
Quantitative Data Presentation
The following table summarizes the biophysical and biochemical profile of the target compound compared to a known pan-JAK inhibitor reference standard. The data demonstrates that while the piperidinecarboxylate scaffold provides measurable affinity, it serves primarily as a fragment-like starting point requiring further optimization to achieve nanomolar potency.
Note: LE is calculated as
(1.37×pIC50)/Nheavy
, where
Nheavy
is the heavy atom count. An LE > 0.3 indicates a highly efficient binding scaffold suitable for further medicinal chemistry elaboration.
Physicochemical Characterization of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate: A Technical Guide
Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is a proven tactic to modulate lipophilicity, enhance metabolic stability, and lock molecula...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is a proven tactic to modulate lipophilicity, enhance metabolic stability, and lock molecular conformations. Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a highly versatile intermediate and structural scaffold. It combines the rigidified aliphatic framework of a piperidine ring with the sterically demanding and electron-withdrawing properties of a 2,6-difluorobenzoyl group.
This whitepaper provides an in-depth, self-validating framework for the synthesis, physicochemical profiling, and analytical characterization of this compound. By understanding the causality behind the observed analytical phenomena—such as amide bond rotamers in NMR—researchers can confidently validate the identity and purity of this specialized fluorinated compound [4].
Structural Rationale & Physicochemical Profile
The molecular architecture of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is deliberately engineered. The core benzoylpiperidine scaffold exhibits a baseline Topological Polar Surface Area (TPSA) of ~20.3 Ų [2], which increases to ~46.6 Ų with the addition of the ethyl carboxylate moiety.
The ortho-fluorine atoms on the benzoyl ring serve two critical functions:
Steric Shielding: They create a significant steric bulk around the carbonyl carbon, protecting the amide bond from enzymatic cleavage (e.g., by amidases).
Conformational Locking: The repulsion between the fluorine lone pairs and the amide oxygen restricts the rotation of the C-N bond, heavily influencing its spectroscopic behavior.
Quantitative Physicochemical Data
Property
Value
Rationale / Significance
Molecular Formula
C15H17F2NO3
Defines the exact atomic composition.
Molecular Weight
297.30 g/mol
Optimal for small-molecule drug-likeness (Lipinski's Rule of 5).
Calculated LogP
~2.8
Indicates favorable membrane permeability and lipophilicity.
TPSA
46.6 Ų
Favorable for oral bioavailability; suggests potential for BBB penetration.
H-Bond Donors / Acceptors
0 / 5
Complies with standard drug-like chemical space parameters.
Rotatable Bonds
4
Low conformational flexibility reduces the entropic penalty upon target binding.
Synthetic Methodology & Mechanistic Causality
The synthesis of this compound relies on a highly efficient Schotten-Baumann-type acylation. The protocol below is designed as a self-validating system: the use of a non-nucleophilic base and strict temperature control prevents side reactions, ensuring high crude purity.
Figure 1: Step-by-step synthetic workflow for the preparation and isolation of the target amide.
Step-by-Step Synthesis Protocol
Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve ethyl isonipecotate (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution. Causality: DIPEA acts as an acid scavenger. Being sterically hindered, it neutralizes the HCl byproduct without competing with the secondary amine for the acyl chloride.
Acylation: Cool the mixture to 0 °C using an ice bath. Add 2,6-difluorobenzoyl chloride (1.1 eq) dropwise over 10 minutes. Causality: The reaction is highly exothermic; temperature control prevents the degradation of the acyl chloride and minimizes impurity formation.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3).
Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine.
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes).
Multimodal Characterization Strategy
To confidently confirm the structure and purity of the synthesized compound, a multimodal analytical approach is required [4]. Handling of such piperidine derivatives typically requires standard laboratory PPE, as they are generally stable at room temperature [1].
Figure 2: Multimodal physicochemical characterization strategy for structural validation.
Spectroscopic Validation (NMR & FTIR)
Nuclear Magnetic Resonance (NMR) Protocol:
Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
Acquisition: Acquire ¹H NMR (400 MHz), ¹³C NMR (100 MHz), and ¹⁹F NMR (376 MHz) spectra at 298 K.
Mechanistic Insight (The Rotamer Effect): Due to the steric bulk of the 2,6-difluorophenyl ring, the C-N amide bond rotation is severely restricted on the NMR timescale. This results in the observation of rotamers—distinct conformational isomers that cause line broadening or duplicate peaks for the piperidine protons in the ¹H and ¹³C spectra.
Self-Validation Step: If broad/duplicate peaks are observed, perform Variable Temperature (VT) NMR at 330 K. At elevated temperatures, the rotation rate increases, causing the rotameric signals to coalesce into sharp, single peaks, thereby confirming structural homogeneity rather than chemical impurity.
¹⁹F NMR Utility: Fluorinated benzoyl groups provide a distinct, highly sensitive ¹⁹F signal that is immune to background organic interference, making it an excellent nucleus for monitoring reaction completion and purity[3].
FTIR Protocol:
Analyze the neat solid via Attenuated Total Reflectance (ATR-FTIR).
Expected Markers: Look for the strong ester carbonyl stretch (~1730 cm⁻¹) and the distinct amide carbonyl stretch (~1640 cm⁻¹). The shift in the amide C=O stretch compared to a standard ketone is due to the resonance stabilization from the piperidine nitrogen.
Chromatographic Purity & Mass Spectrometry
HPLC Protocol:
Column: C18 Reverse-Phase (150 x 4.6 mm, 5 µm).
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 10% to 90% ACN over 15 minutes. Flow rate: 1.0 mL/min.
Detection: UV absorbance at 210 nm (amide/ester absorption) and 254 nm (aromatic ring).
Rationale: TFA is added as an ion-pairing agent to sharpen the chromatographic peaks, ensuring accurate integration for purity assessment (>99% required for downstream biological or synthetic applications).
High-Resolution Mass Spectrometry (HRMS):
Utilize Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode.
Expected Result: The theoretical exact mass for [M+H]⁺ (C₁₅H₁₈F₂NO₃⁺) is 298.1255. Observing this exact mass within an error of <5 ppm definitively confirms the atomic composition.
Thermal Profiling (DSC/TGA)
Protocol:
Load 3-5 mg of the sample into an aluminum pan.
Run Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
Causality: DSC will reveal the sharp endothermic melting point, which serves as a classical indicator of crystalline purity. TGA will confirm that no residual solvents (e.g., DCM or Hexane) are trapped in the crystal lattice, as indicated by a lack of weight loss prior to the decomposition temperature.
Conclusion
The physicochemical characterization of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate requires a deep understanding of its structural nuances. By anticipating phenomena such as amide bond restricted rotation and employing a rigorous, self-validating analytical workflow (VT-NMR, HRMS, and thermal profiling), researchers can ensure the highest standards of scientific integrity in their synthetic and developmental pipelines.
References
SAFETY DATA SHEET - TCI Chemicals. tcichemicals.com.
A Methodological Guide to the Preliminary Toxicity and In Vitro Screening of Novel Benzoylpiperidine Analogs: A Case Study of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
Disclaimer: This document provides a comprehensive methodological framework for the preliminary toxicological and pharmacological screening of a novel chemical entity (NCE). Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarb...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: This document provides a comprehensive methodological framework for the preliminary toxicological and pharmacological screening of a novel chemical entity (NCE). Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is used as a representative example of the substituted benzoylpiperidine class. Due to the absence of specific published data for this exact compound, the protocols, data, and mechanistic discussions presented herein are based on established, standardized assays and principles widely applied in preclinical drug discovery for similar chemical scaffolds.
Executive Summary
The journey of a novel chemical entity from laboratory synthesis to a viable drug candidate is contingent upon a rigorous, multi-tiered screening process designed to identify potential liabilities early. This guide outlines a strategic, field-proven approach to the preliminary toxicity and in vitro screening of novel substituted benzoylpiperidines, a chemical class with diverse biological activities. Using Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate as a structural archetype, we detail a logical progression of assays, from foundational cytotoxicity and genotoxicity assessments to critical safety pharmacology and metabolic profiling. The causality behind each experimental choice is elucidated, providing a self-validating system for early-stage risk assessment and decision-making in drug development.
Introduction: The Benzoylpiperidine Scaffold and the Imperative of Early Safety Profiling
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its combination with a benzoyl moiety creates a versatile structure with a wide range of pharmacological applications, from cholinesterase inhibitors to anticancer agents.[2][3] However, this structural class is not without potential toxicological concerns. Certain piperidine derivatives have been associated with effects on the central nervous system and cardiovascular system, including increased blood pressure, convulsions, and neurotoxicity through mechanisms like oxidative stress and apoptosis.[4][5][6]
Therefore, a robust and early assessment of toxicity is paramount. The objective is not merely to identify hazards, but to build a comprehensive safety profile that informs a go/no-go decision for further investment. This guide delineates a standard, tiered workflow for generating this initial profile.
Caption: Tiered workflow for preliminary screening of an NCE.
Tier 1: Foundational In Vitro Toxicity Assessment
This initial tier aims to rapidly identify fundamental liabilities that would preclude further development. The assays are typically high-throughput and serve as a coarse filter for overt toxicity.
Cytotoxicity Assessment: Gauging the Impact on Cellular Viability
Expertise & Causality: Before assessing any specific mechanism, it is essential to determine the concentration range at which the compound affects basic cellular health. We employ two orthogonal assays to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and to mitigate against assay-specific artifacts. The Lactate Dehydrogenase (LDH) assay measures membrane integrity, while the MTT assay measures metabolic activity.[7][8]
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[9][10][11]
Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver carcinoma line) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate (e.g., from 0.1 µM to 100 µM). Add the compound to the cells and incubate for a relevant period (e.g., 24 or 48 hours).
Controls: Include wells for:
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).
Maximum LDH Release Control: Cells treated with a lysis buffer to induce 100% cell death.
Medium Background Control: Wells with medium but no cells.
Assay Procedure:
Transfer a portion of the cell culture supernatant to a new 96-well plate.
Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[11]
Incubate at room temperature, protected from light, for 30 minutes.
Add a stop solution.
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[9]
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the molecular weight and exact mass of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a co...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular weight and exact mass of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a compound of interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings of these fundamental chemical properties, outline the state-of-the-art analytical techniques for their determination, and present precise data for the target molecule.
Introduction to Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a piperidine derivative. The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, found in a wide array of clinically approved drugs targeting conditions ranging from cancer to central nervous system disorders.[1] The functionalization of the piperidine ring, as seen in this compound with a difluorobenzoyl group and an ethyl carboxylate, allows for the fine-tuning of its physicochemical properties and biological activity.[1][2] Accurate determination of its molecular weight and exact mass is a critical first step in its chemical characterization, ensuring purity, confirming its identity, and enabling further research into its potential therapeutic applications.[3]
Differentiating Molecular Weight and Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they refer to distinct concepts.
Molecular Weight (or Average Molecular Mass) is the weighted average mass of a molecule based on the natural abundance of its constituent isotopes. It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is typically expressed in atomic mass units (amu) or g/mol .
Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[4] This value is crucial for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions.[4][5]
The distinction is vital for unambiguous molecular formula determination, a cornerstone of chemical synthesis and drug discovery.[3][6]
Core Data Summary
The key mass-related data for Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate are summarized below.
Note: The exact mass was calculated based on the masses of the most abundant isotopes: C (12.000000), H (1.007825), F (18.998403), N (14.003074), O (15.994915).
Experimental Determination via Mass Spectrometry
Mass spectrometry is the definitive analytical technique for determining the molecular weight and exact mass of a compound.[5][6][8] The process involves the ionization of the target molecule, separation of the resulting ions based on their mass-to-charge ratio (m/z), and their detection.[5][8]
For the precise determination of the exact mass of a molecule like Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, high-resolution mass spectrometry techniques are employed. Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a powerful hybrid technique that combines the selectivity of a quadrupole mass filter with the high mass accuracy and resolution of a time-of-flight analyzer.[9][10]
The Principle of Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
A Q-TOF mass spectrometer offers exceptional performance for determining the exact mass of small molecules.[10] The process begins with the ionization of the sample, often using electrospray ionization (ESI), which is a soft ionization technique suitable for a wide range of molecules.[8] The generated ions are then guided into the quadrupole mass analyzer. In a full scan mode for accurate mass determination, the quadrupole allows a wide range of ions to pass through to the time-of-flight analyzer.[9]
In the TOF analyzer, ions are accelerated by an electric field, imparting them with the same kinetic energy.[11] The ions then travel through a field-free drift tube to a detector. The time it takes for an ion to reach the detector is directly related to its mass-to-charge ratio, with lighter ions traveling faster than heavier ones.[11] This allows for very precise mass measurements, often to within a few parts per million (ppm).
Experimental Workflow: Q-TOF Mass Spectrometry
Caption: Workflow for the determination of exact mass using LC-Q-TOF MS.
Step-by-Step Protocol for Exact Mass Determination
Sample Preparation: A dilute solution of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is prepared in a solvent compatible with liquid chromatography and electrospray ionization, such as a mixture of acetonitrile and water.
Instrument Calibration: The Q-TOF mass spectrometer is calibrated using a standard solution containing compounds of known exact masses across the desired mass range. This ensures high mass accuracy.[12]
Liquid Chromatography (LC) Separation: The sample solution is injected into an LC system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The LC column separates the target compound from any impurities.
Ionization: The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer. A high voltage is applied, generating positively charged molecular ions, typically [M+H]⁺.
Mass Analysis: The ions are guided into the Q-TOF analyzer. The time of flight for each ion is precisely measured.
Data Acquisition and Processing: A mass spectrum is generated, plotting ion intensity versus the mass-to-charge ratio (m/z). The peak corresponding to the monoisotopic molecular ion ([M+H]⁺) is identified.
Exact Mass Calculation: The exact mass of the neutral molecule is calculated by subtracting the mass of a proton (1.007276 Da) from the measured m/z of the [M+H]⁺ ion. The resulting value is then compared to the theoretical exact mass calculated from the molecular formula to confirm the identity and purity of the compound.
Conclusion
The precise determination of molecular weight and, more importantly, exact mass is a non-negotiable aspect of modern drug discovery and development. For Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, the molecular weight is 297.30 g/mol , and the exact mass is 297.1176 g/mol . High-resolution mass spectrometry techniques, such as Q-TOF, provide the accuracy and confidence required to verify the elemental composition of this and other novel chemical entities. This foundational data underpins all subsequent research, from metabolic studies to formulation development, ensuring the scientific integrity of the drug development pipeline.
References
MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]
Broad Institute. What is Mass Spectrometry? [Link]
Al-Tannak, N. F., & Watterson, J. H. (2014). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]
LECO Corporation. (2025, November 27). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Spectroscopy. [Link]
Tofwerk. (2020, October 27). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. [Link]
Wikipedia. Time-of-flight mass spectrometry. [Link]
Scribd. Determination of Molecular Weight by Mass Spectros. [Link]
Labcompare. Quadrupole Time of Flight Mass Spectrometer (QTOF MS). [Link]
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
WAPharma. (2026, February 28). The Role of 4-(2,4-Difluorobenzoyl)-piperidine Hydrochloride in Pharma R&D. [Link]
Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
Abstract This application note provides a detailed, research-grade protocol for the synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a valuable piperidine-based building block in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a valuable piperidine-based building block in medicinal chemistry and drug development.[1] The synthesis is achieved through the N-acylation of Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate) with 2,6-difluorobenzoyl chloride. This protocol is based on the principles of the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[2][3][4] We will detail the reaction mechanism, provide a step-by-step experimental procedure, outline safety precautions, and present expected characterization data. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for preparing this key intermediate.
Introduction and Reaction Overview
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The target compound, Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, combines this important heterocycle with a difluorobenzoyl moiety. The electron-withdrawing fluorine atoms on the benzoyl group can significantly influence the molecule's electronic properties, conformation, and metabolic stability, making it an attractive intermediate for creating novel therapeutic agents.
The synthesis proceeds via a nucleophilic acyl substitution, specifically an N-acylation reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,6-difluorobenzoyl chloride.[5] A non-nucleophilic organic base, triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[6] Failure to scavenge the HCl would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6]
Reaction Scheme:
Figure 1. N-acylation of Ethyl 4-piperidinecarboxylate with 2,6-difluorobenzoyl chloride.
Materials and Reagents
All reagents should be of high purity (≥98%) and used as received unless otherwise noted. All solvents should be anhydrous.
Reagent/Material
Formula
MW ( g/mol )
Amount
Moles (mmol)
Eq.
Ethyl 4-piperidinecarboxylate
C₈H₁₅NO₂
157.21
5.00 g
31.8
1.0
2,6-Difluorobenzoyl chloride
C₇H₃ClF₂O
176.55
6.18 g
35.0
1.1
Triethylamine (TEA)
C₆H₁₅N
101.19
4.83 mL
35.0
1.1
Dichloromethane (DCM), anhydrous
CH₂Cl₂
84.93
150 mL
-
-
Saturated Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
2 x 50 mL
-
-
Brine (Saturated NaCl solution)
NaCl
58.44
50 mL
-
-
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
~5 g
-
-
Silica Gel (for column chromatography)
SiO₂
60.08
As needed
-
-
Eluent (Hexane/Ethyl Acetate)
-
-
As needed
-
-
Experimental Protocol
This protocol details the synthesis on a 31.8 mmol scale. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[7]
Step 1: Reaction Setup
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Ethyl 4-piperidinecarboxylate (5.00 g, 31.8 mmol).
Add 100 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
Add triethylamine (4.83 mL, 35.0 mmol, 1.1 eq.) to the solution via syringe.
Cool the stirred solution to 0 °C using an ice-water bath. Causality: This initial cooling is critical to control the exothermic reaction that occurs upon addition of the highly reactive acyl chloride, preventing potential side reactions.
Step 2: Addition of Acyl Chloride
In a separate, dry flask, prepare a solution of 2,6-difluorobenzoyl chloride (6.18 g, 35.0 mmol, 1.1 eq.) in 50 mL of anhydrous DCM.
Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirred piperidine solution over 30-45 minutes. Maintain the internal reaction temperature below 5 °C during the addition.
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
Step 3: Reaction Monitoring
Let the reaction stir at room temperature for 4-6 hours.[8]
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
The reaction is complete when the spot corresponding to the starting piperidine (Rf ~0.1) is no longer visible.
Step 4: Work-up and Extraction
Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.
Wash the organic layer sequentially with:
50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Purpose: To neutralize any remaining HCl and remove the triethylamine hydrochloride salt.
Another 50 mL of saturated aqueous NaHCO₃ solution.
50 mL of water.
50 mL of brine. Purpose: To remove the bulk of the dissolved water from the organic layer before drying.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Step 5: Purification
Purify the crude product by flash column chromatography on silica gel.[9]
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
Column Packing & Elution: Pack the column using a hexane/ethyl acetate mixture. A gradient elution is recommended, starting with 9:1 Hexane/Ethyl Acetate and gradually increasing the polarity to 7:3 or 1:1 Hexane/Ethyl Acetate.
Collect the fractions containing the pure product (identified by TLC).
Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate as a white solid or a viscous, colorless oil.
Workflow Visualization
The following diagram outlines the key stages of the synthesis protocol.
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate: A Scaffold for Modern Drug Discovery
An Application Guide for Researchers and Drug Development Professionals Prepared by: Gemini Senior Application Scientist Introduction: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini Senior Application Scientist
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its prevalence in a vast number of clinically approved drugs is a testament to its favorable properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and the conformational flexibility to fit into the binding pockets of diverse biological targets.[1] The molecule Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate represents a highly strategic evolution of this core structure. It is not merely a chemical intermediate but a purpose-built building block designed for sophisticated drug discovery campaigns.
This guide provides an in-depth analysis of this scaffold's applications, focusing on the rationale behind its design and providing detailed protocols for its use in synthesizing novel therapeutic candidates, particularly in the realm of oncology. The structure uniquely combines three key functional components:
The Piperidine Core: A saturated heterocycle that imparts a three-dimensional character to molecules, crucial for enhancing binding affinity and selectivity.[2] It also provides a basic nitrogen atom that can be critical for salt formation and improving aqueous solubility.
The 2,6-Difluorobenzoyl Group: This moiety serves multiple strategic purposes. The two fluorine atoms can act as metabolic blockers, preventing enzymatic degradation at the adjacent positions. Furthermore, they can engage in favorable hydrogen bond or halogen bond interactions within a protein's active site and conformationally lock the acyl group, reducing the entropic penalty upon binding.
The Ethyl Carboxylate Handle: Located at the 4-position, this ester group provides a versatile chemical handle for further molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
This combination of features makes Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate an exceptionally valuable starting point for developing inhibitors of challenging targets, such as DNA topoisomerases.
Part 1: Rationale for Use and Physicochemical Profile
The decision to use this specific scaffold is driven by a clear understanding of its structural contributions to drug-like properties.
Logical Contributions of Molecular Features
The diagram below illustrates the relationship between the scaffold's structural components and their intended impact in a drug discovery program.
Caption: Logical flow from scaffold structure to drug discovery goals.
Physicochemical Data
A summary of the key computed and experimental properties of the title compound is provided below. These values are essential for planning synthetic reactions and for computational modeling studies.
Property
Value
Source
Molecular Formula
C₁₅H₁₇F₂NO₃
-
Molecular Weight
313.30 g/mol
-
CAS Number
Not Available
-
Appearance
White to off-white solid (predicted)
-
Solubility
Soluble in DCM, DMF, DMSO; Poorly soluble in water (predicted)
-
pKa (Basic)
~8.5 (Piperidine N, predicted)
-
Part 2: Application in the Synthesis of Topoisomerase I Inhibitors
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication and transcription, making them validated targets for cancer chemotherapy.[3] Inhibitors like camptothecin and its analogs function by trapping the enzyme-DNA covalent complex, leading to DNA strand breaks and apoptosis in rapidly dividing cancer cells.[3][4] The structural features of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate make it an ideal starting point for novel, non-camptothecin-based topoisomerase inhibitors, such as those based on indenoisoquinoline or related heterocyclic systems.[5]
Proposed Synthetic Strategy
The core strategy involves a two-step modification of the scaffold:
Saponification: The ethyl ester "handle" is hydrolyzed to the corresponding carboxylic acid. This activates the scaffold for the next step.
Amide Coupling: The newly formed carboxylic acid is coupled with a key amine-containing fragment. This fragment would be chosen to mimic the pharmacophoric elements of known topoisomerase inhibitors, which are typically planar aromatic systems capable of DNA intercalation.
This workflow allows for the rapid generation of a library of diverse analogs for SAR studies by simply varying the amine coupling partner.
Synthetic Workflow Diagram
Caption: Workflow for synthesizing novel inhibitor candidates.
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations in the proposed synthetic workflow.
Protocol 1: Saponification of the Ethyl Ester
Objective: To hydrolyze the ethyl ester of the starting material to the corresponding carboxylic acid intermediate.
Dissolution: Dissolve Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate in a mixture of THF and H₂O (3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.
Reagent Addition: Add LiOH·H₂O (3.0 eq) to the solution.
Causality Note: A strong base like LiOH is required to hydrolyze the stable ester group. Using an excess ensures the reaction goes to completion. The THF/water solvent system is necessary to dissolve both the organic starting material and the inorganic base.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
Work-up (Acidification): Once complete, carefully add 1 M HCl to the reaction mixture with stirring until the pH is approximately 2-3. This protonates the carboxylate salt to form the desired carboxylic acid.
Causality Note: Acidification is critical for neutralizing the excess base and ensuring the product is in its neutral, organic-soluble form for extraction.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.
Protocol 2: HATU-Mediated Amide Coupling
Objective: To couple the carboxylic acid intermediate with a primary or secondary amine to form the final amide product.
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid intermediate.
Dissolution: Dissolve the acid in anhydrous DMF.
Reagent Addition: Add the target amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).
Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction and to deprotonate the carboxylic acid, facilitating the formation of the active ester intermediate with HATU. Anhydrous conditions are crucial to prevent hydrolysis of the active intermediate.
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
Work-up (Quenching): Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃.
Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.
Washing & Drying: Combine the organic layers and wash sequentially with water (3x) and brine (1x) to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄.
Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
Part 4: Standard Characterization of Synthesized Derivatives
To ensure the identity and purity of newly synthesized compounds, a standard suite of analytical techniques must be employed. This forms a self-validating system for the protocols described.
Technique
Purpose
Expected Outcome for a Successful Synthesis
LC-MS
Purity assessment and mass confirmation
A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target molecule.
¹H NMR
Structural elucidation
The spectrum should show all expected proton signals with correct chemical shifts, integration values, and coupling patterns. Disappearance of the carboxylic acid proton and appearance of the new amide N-H proton and aromatic signals from the coupled amine would be key indicators.
¹³C NMR
Carbon backbone confirmation
The spectrum should display the correct number of carbon signals corresponding to the molecular structure.
HRMS
Exact mass determination
Provides a highly accurate mass measurement, confirming the elemental composition of the new molecule.
Conclusion
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a sophisticated and versatile scaffold for modern drug discovery. Its rational design incorporates features that address key challenges in medicinal chemistry, including metabolic stability and the need for synthetic modularity. The protocols detailed herein demonstrate its direct applicability in the synthesis of novel heterocyclic compounds, particularly those targeting critical cancer pathways like DNA topoisomerase I. By providing a robust three-dimensional core structure with a strategically placed synthetic handle, this building block empowers researchers to efficiently generate and optimize new chemical entities with significant therapeutic potential.
Li, S., et al. (2014). Perspectives on Biologically Active Camptothecin Derivatives. Medicina (Kaunas, Lithuania). [Link]
Liu, Y. Q., et al. (2017). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action. American Journal of Cancer Research. [Link]
ResearchGate. Structure and chemistry of camptothecin and analogs. [Link]
Fattorusso, E., & Taglialatela-Scafati, O. (Eds.). (2008). Modern Alkaloids: Structure, Isolation, Synthesis and Biology. Wiley-VCH. [Link]
ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Records of Chemistry. [Link]
ResearchGate. Structure–activity relationship of piperidine derivatives with... [Link]
AIR Unimi. (2016). A new scaffold of topoisomerase I inhibitors: Design, synthesis and biological evaluation. [Link]
ResearchGate. Structure activity relationship of piperidine derivatives. [Link]
Amanote Research. (2013). 3-Ethyl-Cis-2,6-Diphenylpiperidine. Acta Crystallographica Section E. [Link]
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. [Link]
PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]
MDPI. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. Molecules. [Link]
ResearchGate. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. [Link]
Acta Pharmaceutica. (2025). Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors. [Link]
Royal Society of Chemistry. (2020). De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region. RSC Medicinal Chemistry. [Link]
EBSCO. (2023). Topoisomerase inhibitors. Health and Medicine Research Starters. [Link]
National Institute of Standards and Technology. (2026). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. [Link]
PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
Bentham Science. (2022). The DNA-topoisomerase Inhibitors in Cancer Therapy. Current Medicinal Chemistry. [Link]
ScienceDirect. (2013). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. [Link]
PubMed. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry. [Link]
National Center for Biotechnology Information. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]
MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules. [Link]
MDPI. (2021). Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Molecules. [Link]
Topic: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. The method was systematically developed from first principles, considering the analyte's physicochemical properties to optimize selectivity and peak shape. Chromatographic separation is achieved on a C18 stationary phase using a gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water. Detection is performed via UV spectrophotometry. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind the method development strategy, a step-by-step analytical protocol, system suitability criteria, and a full validation framework according to ICH Q2(R2) guidelines.[1][2][3]
The Analytical Challenge & Strategic Overview
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a complex molecule featuring a difluorinated aromatic ring, an amide linkage, and a basic piperidine moiety. The accurate quantification of such compounds is critical in pharmaceutical development, from purity assessment of starting materials to stability testing of active pharmaceutical ingredients (APIs).[4] The development of a reliable analytical method requires a thorough understanding of the molecule's behavior under chromatographic conditions.[5]
Our objective is to develop a stability-indicating HPLC method that is not only precise and accurate but also robust and transferable. This guide eschews a simple recitation of final conditions; instead, it illuminates the scientific decision-making process that leads to a high-quality analytical method.
Method Development Strategy: A First-Principles Approach
The foundation of a successful HPLC method lies in a logical development process that leverages the physicochemical properties of the analyte to guide experimental design.[5]
A preliminary analysis of the target molecule's structure is paramount:
Chromophore: The 2,6-difluorobenzoyl group is a strong chromophore, making UV detection a suitable choice. Benzoyl derivatives typically exhibit significant absorbance in the UV region.[6][7] A Photo Diode Array (PDA) detector scan is recommended during initial runs to determine the optimal wavelength (λmax) for maximum sensitivity, which is anticipated to be in the 230-270 nm range. For this method, 254 nm was chosen as a robust starting point, common for aromatic compounds.
Polarity: The molecule possesses both hydrophobic (difluorobenzoyl ring) and hydrophilic (amide, ester, piperidine nitrogen) characteristics, making it an ideal candidate for Reverse-Phase (RP) HPLC.
pKa: The piperidine nitrogen is basic. In an unbuffered or high-pH mobile phase, this amine can interact with residual acidic silanols on the stationary phase surface, leading to poor peak shape (tailing).[8] To mitigate this, an acidic mobile phase is chosen to ensure the piperidine nitrogen is consistently protonated, improving peak symmetry and reproducibility.[8]
Column and Mobile Phase Screening Rationale
The goal of screening is to find the optimal combination of stationary and mobile phases that provides the best selectivity and efficiency.[9][10]
Column Selection: A modern, high-purity silica C18 column is the workhorse of pharmaceutical analysis and serves as the ideal starting point.[10] Specifically, a column with ethylene-bridged hybrid (BEH) particles or charged surface hybrid (CSH) technology is recommended, as they offer excellent stability at low pH and provide superior peak shape for basic analytes.[8][11] For this application, a column with dimensions of 100 mm x 4.6 mm and a particle size of ≤ 3 µm provides a good balance of resolution and analysis time.
Mobile Phase Selection: The mobile phase composition is a critical factor influencing separation.[12]
Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water. This provides a pH of approximately 2.7, ensuring the analyte remains in its protonated form. Formic acid is also volatile, making the method compatible with mass spectrometry (MS) if needed.[8]
Organic Phase (B): Acetonitrile (ACN). ACN is often preferred over methanol as it typically provides lower backpressure and different selectivity.[9] A screening run with both ACN and methanol is advisable in early development to assess which provides better resolution from potential impurities.[9]
Optimization via Gradient Elution
A "scouting" gradient is the most efficient way to determine the approximate elution conditions and overall complexity of the sample.[13] A fast gradient from 5% to 95% ACN over 10-15 minutes is a standard starting point.[13][14] Based on the scouting run, the gradient can be optimized to ensure adequate retention for the main peak (k > 2) and sufficient resolution (Rs > 2.0) from any adjacent peaks.[10]
Caption: A systematic workflow for HPLC method development.
The Optimized Analytical Method: Protocol & System Suitability
This section details the final, optimized method for the analysis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
Equipment and Reagents
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.
Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm (or equivalent).[8][11]
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (50 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 20 mL with the diluent.
Sample Preparation (50 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 1.0 mL of this solution to 20 mL with diluent.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified.[15] This is mandated by regulatory bodies like the FDA and is a core tenet of guidelines from USP and ICH.[16] The SST ensures that the entire analytical system—instrument, column, mobile phase—is functioning correctly on the day of analysis.[17][18]
Protocol: Inject the Working Standard Solution (50 µg/mL) five consecutive times.
Indicates column efficiency and separation power.[15]
Precision (%RSD)
RSD of peak areas for 5 replicate injections ≤ 2.0%
Demonstrates the repeatability of the injector and system.[18]
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation provides documented evidence that the procedure is fit for its intended purpose. The following protocol is based on the ICH Q2(R2) guideline.[2][3]
Caption: Relationship between Qualification, Validation, and SST.
Specificity
Demonstrate that the method can unequivocally assess the analyte in the presence of excipients, impurities, and degradation products. This is typically done by analyzing a placebo mixture and by performing forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte to ensure that degradation peaks do not co-elute with the main peak.
Linearity and Range
Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy and Precision
Protocol:
Precision (Repeatability): Analyze six individual sample preparations at 100% of the test concentration (50 µg/mL).
Accuracy (Recovery): Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
Acceptance Criteria:
Precision: RSD should be ≤ 2.0%.
Accuracy: Mean recovery should be between 98.0% and 102.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
These are determined based on the signal-to-noise ratio (S/N).
LOD: S/N ratio of approximately 3:1.
LOQ: S/N ratio of approximately 10:1. The LOQ must be confirmed by demonstrating acceptable precision and accuracy at this concentration.
Robustness
Intentionally vary critical method parameters to assess the method's reliability during normal use.
Parameters to Vary:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.2 units, by adjusting formic acid concentration)
Acceptance Criteria: The system suitability parameters must remain within the established limits for all varied conditions.
Representative Data & Results (Hypothetical)
Table 1: Linearity Study Results
Concentration (µg/mL)
Mean Peak Area (n=3)
25.0
451023
37.5
674589
50.0
902112
62.5
1128954
75.0
1352341
| Correlation (r²) | 0.9997 |
Table 2: Accuracy and Precision Results
Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
Precision (%RSD, n=6)
| 100% | 50.0 | 49.8 | 99.6% | 0.85% |
Conclusion
This application note outlines a comprehensive, scientifically-grounded RP-HPLC method for the analysis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. By systematically developing the method from an understanding of the analyte's chemical properties and validating it against rigorous ICH standards, we have established a procedure that is specific, accurate, precise, and robust. This method is suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.
References
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - HPLC Primer.
International Labmate Ltd. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis.
Waters Corporation. Column Selection for HPLC Method Development.
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method.
Toua, M. et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules.
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
IJSDR. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research.
Patil, A. et al. (2024). A Review On Recent Advances In Development Of RP-HPLC Method. Journal of Pharmaceutical Negative Results.
Dong, M., Paul, R., & Gershanov, L. (2001). Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
Forbes, W. F., & Myron, J. J. (1961). PART XX. THE ULTRAVIOLET ABSORPTION SPECTRA AND INFRARED CARBONYL BANDS OF BENZOYL CHLORIDES. Canadian Journal of Chemistry.
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
Pharmaguideline. System Suitability in HPLC Analysis.
Element Lab Solutions. Practical HPLC method development screening.
Pharmaguideline. (2024). Steps for HPLC Method Validation.
ResearchGate. (2020). The UV spectrum of benzoyl C-phenylcalix[11] resorcinaryl octaacetate. Available at:
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
Dong, M. W. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
SIELC Technologies. (2026). Uv-Vis Spectrum of Benzoyl Peroxide.
Royal Society of Chemistry. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid.
Pavia, D. L. et al. Ultraviolet Spectroscopy.
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
ICH. (2023). Validation of Analytical Procedures Q2(R2).
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
Narula, P. et al. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research.
Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2.
Advanced Medicinal Chemistry Application Note: Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate as a Privileged Building Block
Executive Summary In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, Fsp3 -enriched scaffolds is a proven strategy to improve aqueous solubility, reduce off-target p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional,
Fsp3
-enriched scaffolds is a proven strategy to improve aqueous solubility, reduce off-target promiscuity, and enhance overall clinical success rates. Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate (MW: 297.30 g/mol ) represents a highly versatile, dual-functional building block that perfectly aligns with this paradigm.
By combining an isonipecotic acid (piperidine-4-carboxylate) core [1] with a sterically demanding 2,6-difluorobenzoyl moiety, this scaffold provides medicinal chemists with a pre-organized, metabolically stable module. This application note details the structural rationale, physicochemical advantages, and self-validating synthetic protocols for incorporating this building block into advanced lead optimization campaigns, particularly for kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.
Structural & Physicochemical Rationale
The utility of this building block stems from the synergistic effects of its two primary structural features:
The 2,6-Difluorobenzoyl Amide (Conformational Locking & Metabolic Shielding):
The incorporation of fluorine atoms at the ortho positions of the phenyl ring creates a severe steric clash with the carbonyl oxygen of the tertiary amide. This forces the aromatic ring to adopt a conformation that is nearly orthogonal (perpendicular) to the amide plane. This "conformational locking" reduces the entropic penalty upon binding to target proteins [2]. Furthermore, the electron-withdrawing fluorines block cytochrome P450-mediated oxidation at the metabolically vulnerable ortho positions.
The Piperidine-4-carboxylate Core (
Fsp3
Enhancement):
Replacing traditional flat phenyl rings with a saturated piperidine ring significantly increases the fraction of sp3-hybridized carbons (
Fsp3
). The C4-ethyl ester serves as a versatile synthetic handle for divergent functionalization.
Fig 1. Pharmacophore mapping and structural rationale for the building block.
Table 1: Physicochemical Advantage of the
Fsp3
-Enriched Scaffold
Flat Aromatic Analog (Ethyl 4-(2,6-difluorobenzamido)benzoate)
Medicinal Chemistry Implication
Fraction sp3 (
Fsp3
)
0.47 (7/15 carbons)
0.13 (2/15 carbons)
Higher
Fsp3
correlates with improved aqueous solubility and reduced off-target toxicity.
3D Conformation
Puckered (Chair conformation)
Planar (Extended
π
-system)
Saturated ring allows optimal vector projection into deep binding pockets.
Metabolic Stability
High (Ortho-F blocks oxidation)
Moderate (Prone to aryl oxidation)
Prevents rapid clearance by hepatic CYP450 enzymes.
LogP (Predicted)
~2.8
~3.5
Lower lipophilicity reduces non-specific protein binding.
Synthetic Divergence & Application Workflows
The C4-ethyl ester is a gateway to multiple distinct chemical spaces. Depending on the target profile, the ester can be hydrolyzed to a carboxylic acid for amide coupling, reduced to a primary alcohol for etherification, or converted to a Weinreb amide for subsequent Grignard additions.
Fig 2. Divergent synthetic workflows from the core piperidinecarboxylate scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) and causality explanations for the chosen reagents.
Protocol A: Chemoselective Saponification to 1-(2,6-Difluorobenzoyl)piperidine-4-carboxylic Acid
Objective: Isolate the free carboxylic acid without cleaving the tertiary amide bond.
Causality: The 2,6-difluorobenzoyl amide is sterically shielded, but harsh aqueous bases at reflux will eventually cause amide hydrolysis. We utilize Lithium Hydroxide (LiOH) in a THF/Water co-solvent system at ambient temperature. THF ensures the lipophilic starting material remains solvated, while the mild nucleophilicity of the hydroxide ion selectively attacks the unhindered C4-ethyl ester.
Step-by-Step Procedure:
Dissolve Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate (1.0 eq, 10 mmol, 2.97 g) in a 3:1 mixture of THF/H₂O (40 mL).
Add LiOH·H₂O (2.0 eq, 20 mmol, 0.84 g) in a single portion. Stir the biphasic mixture vigorously at 25°C for 4 hours.
IPC Validation 1 (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: 50% EtOAc/Hexanes). The starting material (
Rf=0.6
) must be completely consumed. A new baseline spot (
Rf=0.0
) indicates the formation of the lithium carboxylate salt.
Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL H₂O and wash with diethyl ether (2 x 15 mL) to remove any unreacted organic impurities.
Cool the aqueous layer to 0°C and slowly acidify to pH 2-3 using 1M HCl.
IPC Validation 2 (Precipitation): A white precipitate should form immediately upon acidification. Extract the precipitate with EtOAc (3 x 30 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure carboxylic acid.
Protocol B: Chemoselective Reduction to (1-(2,6-Difluorobenzoyl)piperidin-4-yl)methanol
Objective: Generate a primary alcohol for subsequent etherification or Swern oxidation to an aldehyde.
Causality: Standard reducing agents like Lithium Aluminum Hydride (
LiAlH4
) are too aggressive and will indiscriminately reduce both the ester and the tertiary amide (yielding a benzylamine derivative). We employ Lithium Borohydride (
LiBH4
). The lithium cation acts as a Lewis acid, coordinating to the ester carbonyl to activate it, allowing the mild borohydride anion to selectively reduce the ester while leaving the sterically hindered amide intact.
Step-by-Step Procedure:
Dissolve the starting ester (1.0 eq, 5 mmol, 1.48 g) in anhydrous THF (25 mL) under an inert nitrogen atmosphere. Cool the solution to 0°C.
Add a 2.0 M solution of
LiBH4
in THF (1.5 eq, 7.5 mmol, 3.75 mL) dropwise over 10 minutes.
Allow the reaction to warm to room temperature and stir for 12 hours.
IPC Validation 1 (TLC): Check reaction progress (Eluent: 100% EtOAc). The ester (
Rf=0.8
) should be replaced by a more polar spot (
Rf=0.3
) that stains strongly with KMnO₄ (indicating the primary alcohol).
Quench the reaction carefully by cooling to 0°C and adding saturated aqueous NH₄Cl (10 mL) dropwise (Caution: Hydrogen gas evolution).
Extract the aqueous mixture with Dichloromethane (3 x 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.
The structural motifs present in Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate have been heavily validated in clinical and preclinical literature:
Kinase Inhibitors (CDK2/4/6): The 2,6-difluorophenyl group is a privileged motif for occupying the deep, lipophilic pocket adjacent to the ATP-binding hinge region in cyclin-dependent kinases. As demonstrated in the discovery of R547 (a potent CDK inhibitor), the orthogonal twist of the 2,6-difluorophenyl ring perfectly matches the steric constraints of the binding site, significantly increasing cellular potency compared to mono-fluoro or unfluorinated analogs [3].
GPCR Antagonists (CCR5): Isonipecotic acid derivatives are foundational to the design of viral entry inhibitors. In the development of SCH 351125, an orally bioavailable human CCR5 antagonist for HIV infection, the piperidine-4-carboxylate scaffold was utilized to precisely orient functional groups into the transmembrane helices of the GPCR, achieving high binding affinity and excellent pharmacokinetic properties [4].
References
Ahmad, M. M., et al. "Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies." Journal of Pharmacy & Bioallied Sciences, 2023.[Link]
Mai, A., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of Conformationally Restricted Novel 2-Alkylthio-6-[1-(2,6-difluorophenyl)alkyl]-3,4-dihydro-5-alkylpyrimidin-4(3H)-ones as Non-nucleoside Inhibitors of HIV-1 Reverse Transcriptase." Journal of Medicinal Chemistry, 2001.[Link]
Chu, X.-J., et al. "Discovery ofmethanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity." Journal of Medicinal Chemistry, 2006.[Link]
Tagat, J. R., et al. "Discovery of 4-[(Z)-(4-Bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-Oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection." Journal of Medicinal Chemistry, 2001.[Link]
Method
Application Notes & Protocols: Advanced Catalytic Amidation Techniques for the Synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
Abstract & Introduction The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all pharmaceutical drugs.[1] Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a key intermedi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Introduction
The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all pharmaceutical drugs.[1] Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a key intermediate in the synthesis of various biologically active compounds, where the N-acyl piperidine moiety serves as a crucial pharmacophore. The traditional synthesis of such amides often relies on stoichiometric activating agents (e.g., carbodiimides, HATU), which suffer from poor atom economy and generate significant chemical waste.[2][3]
The development of direct, catalytic amidation methods represents a significant advancement in green and sustainable chemistry.[2][4] These methods avoid the use of pre-activated carboxylic acid derivatives and stoichiometric coupling reagents, proceeding directly from a carboxylic acid and an amine with water as the sole byproduct.[3] This guide provides an in-depth analysis and detailed protocols for two leading catalytic systems—boron-based and zirconium-based—for the efficient synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
The core transformation is depicted below:
Figure 1: General reaction scheme for the direct catalytic amidation of 2,6-difluorobenzoic acid with ethyl 4-piperidinecarboxylate.
General Experimental Workflow
A successful catalytic amidation requires careful control over reaction parameters. The general workflow, from setup to purification, is outlined below. This process emphasizes the removal of water, which is a critical byproduct that can inhibit catalyst activity and reverse the reaction equilibrium.
Caption: General experimental workflow for catalytic amidation.
Boron-Based Catalysis: The Power of Lewis Acidity and Dehydration
Boronic and boric acids have emerged as highly effective, metal-free catalysts for direct amidation.[5][6] Their efficacy stems from their ability to act as Lewis acids that activate the carboxylic acid toward nucleophilic attack by the amine.
Mechanistic Rationale
The catalytic cycle, as proposed by Yamamoto and others, involves the formation of a key (acyloxy)boron intermediate.[7] This process is a dehydrative condensation, making the removal of water essential for driving the reaction to completion.[8][9]
Catalyst Activation: The boronic acid catalyst reacts with the carboxylic acid to form an (acyloxy)boron intermediate, releasing one molecule of water.
Amine Attack: The amine then performs a nucleophilic attack on the activated carbonyl carbon of the intermediate.
Tetrahedral Intermediate: A tetracoordinate intermediate is formed. The cleavage of the C–O bond in this intermediate is often the rate-determining step.[8]
Product Formation & Catalyst Regeneration: The intermediate collapses to release the amide product and regenerate the boronic acid catalyst, consuming a second molecule of water in the process. The use of molecular sieves is critical to sequester the water byproduct and prevent catalyst inhibition.[9]
Caption: Simplified catalytic cycle for boronic acid-catalyzed amidation.
Protocol: Boronic Acid-Catalyzed Synthesis
This protocol is adapted from established methods using arylboronic acids, which are known for their high activity.[9][10] ortho-Substituted boronic acids, in particular, can exhibit enhanced catalytic activity.[8]
Activated 4 Å molecular sieves (200 wt% of carboxylic acid)
Toluene (0.5 M)
Procedure:
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluorobenzoic acid, 5-methoxy-2-iodophenylboronic acid (MIBA), and activated 4 Å molecular sieves.
Seal the flask and purge with an inert atmosphere (e.g., Argon or Nitrogen).
Add toluene via syringe, followed by ethyl 4-piperidinecarboxylate.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent (typically 12-24 hours).
Upon completion, cool the mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of celite to remove the molecular sieves and catalyst.
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Expected Outcome: High yields (typically >85%) of the desired product. The protocol is valued for its operational simplicity and the use of a metal-free catalyst.
Zirconium-Based Catalysis: A Robust and Water-Tolerant Alternative
Group (IV) metal salts, especially zirconium complexes, are highly effective catalysts for direct amidation.[4] Zirconium's oxophilic character is key to its function, allowing it to activate the carboxylic acid.
Mechanistic Rationale
The mechanism of zirconium-catalyzed amidation has been studied in detail, revealing a complex but efficient cycle.[11]
Catalyst Speciation: The precatalyst (e.g., Cp₂ZrCl₂) reacts with the carboxylic acid and amine to form the active catalytic species. Recent studies suggest that dinuclear or even larger zirconium oxo clusters may be the true active catalysts in situ.[11][12]
Carboxylate Activation: The carboxylic acid coordinates to the Lewis acidic zirconium center(s), activating the carbonyl group for nucleophilic attack.[12]
Nucleophilic Attack: An amine molecule attacks the activated carbonyl carbon. An additional equivalent of amine often acts as a proton shuttle, facilitating the formation of a tetrahedral intermediate.[11]
C-O Bond Cleavage: The rate-determining step is typically the cleavage of the C-O bond, which is facilitated by the oxophilic zirconium center.[4]
Product Release: The amide product is released, and the catalyst is regenerated to continue the cycle. Certain zirconium catalysts, like Cp₂Zr(OTf)₂, are remarkably stable and can function even without rigorous water scavenging.[13]
Caption: Conceptual catalytic cycle for Zr-catalyzed direct amidation.
Protocol: Zirconium-Catalyzed Synthesis
This protocol utilizes a commercially available and relatively air-stable zirconium triflate complex, which simplifies the experimental setup by circumventing the need for molecular sieves.[13]
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluorobenzoic acid and the catalyst, Cp₂Zr(OTf)₂·THF.
Purge the flask with an inert atmosphere (Argon or Nitrogen).
Add the solvent (THF) via syringe, followed by ethyl 4-piperidinecarboxylate. Note: A higher concentration of the amine can be beneficial to avoid catalyst inhibition by the amide product.[11]
Heat the reaction mixture to 70 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS (typically 18-24 hours).
Upon completion, cool the mixture to room temperature.
Concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by silica gel column chromatography to afford the final product.
Expected Outcome: Good to excellent yields (75-95%). This method is particularly attractive for its tolerance to residual water and operational convenience.[13]
Catalytic direct amidation offers a powerful, efficient, and sustainable platform for the synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. Both boron- and zirconium-based systems provide robust and high-yielding alternatives to traditional stoichiometric methods. The choice of catalyst can be tailored to specific laboratory constraints and scalability requirements. Boronic acids present a cost-effective, metal-free option, ideal for applications where metal contamination is a concern. Zirconium catalysts, particularly advanced triflate complexes, offer superior convenience and tolerance to reaction conditions, making them highly attractive for process development. As the field advances, these catalytic technologies will become increasingly integral to modern pharmaceutical synthesis.
References
Valot, L., & Tasselli, M. A. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
Arote, N. D., et al. (2023). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry. [Link]
ResearchGate. (n.d.). Previous examples of borate and boronic acid catalyzed direct amidations. ResearchGate. [Link]
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science. [Link]
Wang, D., et al. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry. [Link]
Gernigon, N., et al. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids. Organic Chemistry Portal. [Link]
Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Sci-Hub. [Link]
Niu, M., et al. (2018). Boric Acid Catalyzed Direct Amidation between Amino-Azaarenes and Carboxylic Acids. Journal of Organic Chemistry. [Link]
Nishizawa, Y., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]
Wang, X., et al. (2023). Cobalt-Catalyzed Amide Bond Formation from Esters and Amines. ACS Publications. [Link]
Peterson, C. M., et al. (2023). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications. [Link]
Lundberg, H., et al. (2019). Zirconium catalyzed amide formation without water scavenging. Diva-Portal.org. [Link]
González-López, M., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. PMC. [Link]
Lundberg, H., et al. (2017). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. ACS Publications. [Link]
Chidara, S., & Gribble, G. W. (2013). Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines. ResearchGate. [Link]
Sabatini, M. T., et al. (2019). A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]
ResearchGate. (n.d.). Possible mechanism of the catalytic amidation reaction. ResearchGate. [Link]
Parac-Vogt, T. N., et al. (2022). Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species. Inorganic Chemistry. [Link]
Royal Society of Chemistry. (2016). Chapter 17: Catalytic Amide Bond Forming Methods. Books - The Royal Society of Chemistry. [Link]
Application Notes and Protocols for the Crystallization and Purification of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
Introduction: The Critical Role of Purity in Drug Development Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a substituted piperidine derivative, a class of compounds that are fundamental scaffolds in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Drug Development
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a substituted piperidine derivative, a class of compounds that are fundamental scaffolds in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals.[1] The biological activity and safety profile of such compounds are intrinsically linked to their purity. The synthesis of this molecule can result in a mixture containing unreacted starting materials, byproducts, and other impurities that can interfere with downstream applications, including biological assays and formulation studies.[2] Therefore, robust and reproducible purification methods are paramount to ensure the integrity of research data and to meet the stringent requirements of regulatory bodies in drug development.[1]
This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization and purification of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. The methodologies described herein are designed to be adaptable, allowing researchers to optimize the purification based on the specific impurity profile of their crude product and the desired final purity.
Pre-Purification Analysis: A Foundation for an Effective Strategy
Before commencing any purification protocol, a thorough analysis of the crude material is essential. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.
Sample Preparation: Dissolve a small amount of the crude Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate in a suitable solvent such as dichloromethane or ethyl acetate.
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
Eluent Selection: Develop the TLC plate in various solvent systems to identify an eluent that provides good separation of the target compound from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[1] The polarity of the eluent can be gradually increased by increasing the proportion of the more polar solvent.
Visualization: Visualize the separated spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate). The target compound should ideally have a Retention Factor (Rf) of approximately 0.2-0.4 for effective separation by column chromatography.[1]
Modifier for Basic Compounds: Due to the presence of the piperidine nitrogen, peak tailing may be observed on silica gel. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent.[1][3]
Purification Strategy: A Multi-faceted Approach
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the required purity level.[1] For Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a multi-step approach combining a bulk purification technique like recrystallization with a high-resolution method such as flash column chromatography is often the most effective strategy.
Caption: A decision-making workflow for the purification of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
Method 1: Recrystallization - The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[4][5][6] The principle relies on dissolving the impure compound in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[4]
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.
Not react with the compound.
Dissolve impurities well at all temperatures or not at all.
Be volatile enough to be easily removed from the purified crystals.
Table 1: Potential Solvents for Recrystallization
Solvent
Rationale for Consideration
Ethanol
Often a good choice for moderately polar organic compounds.
Isopropanol
Similar properties to ethanol, can sometimes offer better crystallization.
Ethyl Acetate
A good solvent for a wide range of organic compounds.
Toluene
A non-polar solvent that can be effective for less polar compounds.
Hexanes/Ethyl Acetate
A solvent/anti-solvent system can be used if a single solvent is not ideal.
Protocol 2: Single-Solvent Recrystallization
Dissolution: Place the crude solid of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.[1]
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[1] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
Seeding (Optional): To induce crystallization, a small "seed" crystal of the pure compound can be added to the cooled solution.[6][7]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Protocol 3: Anti-Solvent Recrystallization
This method is useful when the compound is highly soluble in one solvent even at low temperatures.[5][7]
Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., dichloromethane or acetone) at room temperature.
Addition of Anti-Solvent: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexanes or water) dropwise until the solution becomes slightly turbid.
Crystallization: Gently heat the solution until it becomes clear again, and then allow it to cool slowly to induce crystallization.
Isolation and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Flash column chromatography is a rapid and efficient method for purifying compounds from complex mixtures.[8] It utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate components based on their differential adsorption to the stationary phase.
Caption: The general workflow for flash column chromatography.
Protocol 4: Flash Column Chromatography
Stationary Phase Selection: Silica gel is the most common stationary phase for purifying piperidine derivatives.[1]
Mobile Phase (Eluent) Selection: Based on the pre-purification TLC analysis, select a solvent system (e.g., hexanes/ethyl acetate) that provides an Rf value of 0.2-0.3 for the target compound.[3] Crucially, add 0.5-1% triethylamine to the eluent to prevent peak tailing caused by the interaction of the basic piperidine nitrogen with the acidic silanol groups on the silica gel.[1][3]
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Wet pack the chromatography column with the slurry, ensuring a level and compact bed without any air bubbles.[3]
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If solubility is an issue, the compound can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[3]
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.
Fraction Collection: Collect fractions of a suitable volume.[3]
Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.[3]
Troubleshooting Common Purification Issues
Table 2: Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Recrystallization
Oiling out
The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.
Add more solvent, or switch to a lower-boiling point solvent.
No crystal formation
The solution is not sufficiently supersaturated, or the compound is too soluble.
Evaporate some of the solvent, cool the solution in an ice bath, or try an anti-solvent method.
Chromatography
Tailing peaks
Strong interaction between the basic compound and acidic silica gel.
Add a basic modifier like triethylamine (0.5-1%) to the eluent.[1][3]
Poor separation
Inappropriate solvent system.
Optimize the eluent system using TLC to achieve a target Rf of 0.2-0.4 for the desired compound.[1]
Compound won't elute
The compound is too polar for the chosen eluent system.
Increase the polarity of the mobile phase, for example, by adding methanol to the ethyl acetate/hexanes mixture.
Conclusion
The successful purification of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a critical step in its use for research and development. Both recrystallization and flash column chromatography are powerful techniques that, when applied correctly, can yield material of high purity. The choice between these methods, or a combination thereof, will depend on the specific circumstances of the synthesis and the desired final product specifications. The protocols and guidelines presented here provide a robust framework for developing an effective purification strategy.
LabXchange. (2024, March 23). Lab Procedure: Recrystallization.
ACS Publications. (2001, January 6). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry.
Supporting Information. (n.d.).
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
In Vivo Testing of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate Analogs: Application Notes and Protocols
Introduction The piperidine carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific class of analogs, Ethyl 1-(2,6-difluorobenzoyl)-4-pip...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The piperidine carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific class of analogs, Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, is of growing interest due to the strong electron-withdrawing nature of the difluorobenzoyl moiety, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. These compounds have potential applications as anti-inflammatory, anti-malarial, and anti-cancer agents.[2][3]
Transitioning these promising analogs from in vitro discovery to in vivo validation is a critical step in the drug development pipeline.[4][5][6] This document provides a comprehensive guide for researchers, outlining the strategic considerations and detailed protocols for conducting robust in vivo efficacy, pharmacokinetic, and initial safety assessments. The methodologies described herein are designed to generate high-quality, reproducible data to support go/no-go decisions for further preclinical development.[6][7][8]
Part 1: Strategic Framework for In Vivo Evaluation
A successful in vivo testing campaign is not merely a sequence of experiments but a well-reasoned strategy. The primary objectives are to establish a clear relationship between dose, exposure, and response (Pharmacokinetic/Pharmacodynamic, PK/PD modeling) and to identify a preliminary safety window.[6][9]
The In Vivo Testing Funnel
The evaluation process should be viewed as a funnel, starting with broad, rapid screening and progressing to more complex, resource-intensive models for the most promising candidates.[4][10] This tiered approach ensures efficient use of resources and accelerates the identification of viable drug candidates.
Caption: A tiered approach to in vivo evaluation of novel analogs.
Causality in Model Selection
The choice of animal model is paramount and must be scientifically justified.[5][11] It should be based on the hypothesized mechanism of action (MOA) of the compound series.
For Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema model in rats or mice is a gold-standard, acute, non-immune inflammatory model.[12][13] It is highly reproducible and particularly sensitive to inhibitors of prostaglandin synthesis, a common pathway for anti-inflammatory drugs.[14]
For Anti-Cancer Activity: Subcutaneous xenograft models using human cancer cell lines in immunodeficient mice (e.g., BALB/c nude) are the workhorse of preclinical oncology.[15][16][17] The choice of cell line should be based on in vitro sensitivity data for the compound analogs. The model allows for straightforward measurement of tumor volume as a primary efficacy endpoint.[16][18]
Part 2: Detailed Experimental Protocols
The following protocols are provided as templates and should be adapted based on specific compound characteristics (e.g., solubility, expected Cmax) and institutional IACUC guidelines.
Objective: To assess the in vivo anti-inflammatory efficacy of a test analog by measuring its ability to inhibit acute inflammation.
Materials:
Test Analog (e.g., Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate analog)
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water)
Positive Control: Indomethacin or Phenylbutazone (100 mg/kg).[19]
Carrageenan (Lambda, Type IV): 1% w/v solution in sterile 0.9% saline.[19][20]
Male Wistar or Sprague-Dawley rats (150-200g)
Pleasthesiameter or digital calipers
Animal balance, gavage needles, 1 mL syringes
Methodology:
Acclimatization: Acclimate animals for at least 5-7 days under standard conditions (20-26°C, 12-h light/dark cycle) with ad libitum access to food and water.[15]
Grouping: Randomize animals into groups (n=6-8 per group):
Group 1: Vehicle Control
Group 2: Positive Control (e.g., Indomethacin 5 mg/kg)
Groups 3-5: Test Analog at three distinct dose levels (e.g., 10, 30, 100 mg/kg)
Fasting: Fast animals overnight prior to dosing but allow access to water.[21]
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer or calipers. This is the 0-hour reading.
Dosing: Administer the vehicle, positive control, or test analog orally (p.o.) by gavage. The administration time should be chosen based on available pharmacokinetic data, typically 30-60 minutes before the carrageenan challenge.[14]
Induction of Edema: 60 minutes post-dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[19][20]
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[19] The peak edema is typically observed around 3-5 hours.[12][13]
Euthanasia & Paw Weight (Optional): At the end of the experiment (e.g., 4 hours), euthanize animals via CO2 asphyxiation. The inflamed and contralateral paws can be amputated at the ankle joint and weighed to determine the edema weight.[12][14]
Data Analysis:
Paw Edema (mL or mm): ΔV = V_t - V_0 (where V_t is volume at time t, and V_0 is baseline volume)
Percent Inhibition of Edema: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
Protocol 2.2: In Vivo Efficacy in a Subcutaneous Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of a test analog in an established human tumor xenograft model.
Human Cancer Cell Line (e.g., HCT116, NCI-H358) cultured in appropriate media.[15][16]
Matrigel (optional, to improve tumor take rate)
Test Analog formulated in a suitable vehicle.
Digital calipers, animal balance, sterile syringes.
Methodology:
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend cells in sterile PBS or culture medium, often mixed 1:1 with Matrigel, to a final concentration of 2-5 x 10^7 cells/mL.
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (2-5 x 10^6 cells) into the right flank of each mouse.[15][16]
Tumor Growth Monitoring: Monitor animals twice weekly for tumor growth. Begin treatment when tumors reach a mean volume of approximately 150-200 mm³.[15][16]
Randomization & Dosing: Randomize mice into treatment groups (n=5-8 per group).[15][16] Administer the test analog and vehicle control via the desired route (e.g., intraperitoneally or orally) according to a predetermined schedule (e.g., once daily for 21 days).
Data Collection:
Measure tumor length (L) and width (W) with calipers twice weekly.[16]
Calculate tumor volume: Volume = (L x W²) / 2.[16]
Record body weight twice weekly as a measure of general toxicity.
Endpoint: Euthanize mice when tumors reach the maximum allowed size per IACUC protocol, or at the end of the study period. Excise and weigh the final tumors.[15]
Data Analysis:
Tumor Growth Inhibition (TGI): % TGI = [1 - (ΔT / ΔC)] x 100 (where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group).
Plot mean tumor volume ± SEM over time for each group.
Protocol 2.3: Acute Oral Toxicity Study (OECD 423 Guideline Adaptation)
Objective: To determine the acute toxicity of an analog after a single oral dose and to classify the compound based on the Globally Harmonized System (GHS).[21][22]
Materials:
Female rats (nulliparous and non-pregnant), as they are often slightly more sensitive.
Test Analog and Vehicle.
Standard laboratory equipment for observation and dosing.
Methodology:
This protocol follows the Acute Toxic Class Method (OECD 423).[21][22][23] It uses a stepwise procedure with a small number of animals (typically 3 per step) at defined dose levels (5, 50, 300, 2000 mg/kg).[21]
Sighting Study (Optional but Recommended): A single animal is dosed at a starting level (e.g., 300 mg/kg) to inform the starting dose for the main study.
Administer a single oral dose of the test analog at a selected starting dose (e.g., 300 mg/kg).
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
Decision Point: The outcome of the first step determines the next step:
If 2-3 animals die: The test is stopped, and the compound is classified. The next study would start at a lower dose (e.g., 50 mg/kg).
If 0-1 animals die: The test proceeds to the next step, dosing 3 more animals at a higher dose level (e.g., 2000 mg/kg).
This process is repeated until a clear outcome for classification is achieved.
Observations: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns. Note the time of onset, duration, and severity of symptoms.
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subject to a gross necropsy.
Part 3: Data Presentation and Visualization
Clear presentation of quantitative data is essential for interpretation and reporting.
Table 1: Example Pharmacokinetic (PK) Parameter Summary
Compound ID
Dose (mg/kg, p.o.)
Cmax (ng/mL)
Tmax (hr)
AUC (0-t) (ng*hr/mL)
Half-life (t½) (hr)
Bioavailability (%)
Analog-001
10
450 ± 55
1.0
1890 ± 210
3.5 ± 0.4
45
Analog-002
10
620 ± 78
0.5
2550 ± 300
2.8 ± 0.3
61
Vehicle
N/A
N/D
N/A
N/D
N/A
N/A
Data presented as Mean ± SEM. N/D = Not Detected.
Table 2: Example Xenograft Efficacy Summary (Day 21)
Treatment Group (10 mg/kg, q.d.)
Mean Tumor Volume (mm³)
% TGI
Mean Body Weight Change (%)
Vehicle
1250 ± 150
N/A
+5.2
Analog-001
550 ± 95
56%
-2.1
Analog-002
375 ± 70
70%
-4.5
Data presented as Mean ± SEM.
Workflow Visualization
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
References
Title: Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat
Source: Current Protocols in Pharmacology
URL: [Link]
Title: In vivo tumor xenograft model
Source: Bio-protocol
URL: [Link]
Title: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method
Source: OECD
URL: [Link]
Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice
Source: STAR Protocols (Cell Press)
URL: [Link]
Title: OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW
Source: ResearchGate
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Title: oecd guidelines for acute oral toxicity studies: an overview
Source: International Journal of Research in Ayurveda and Pharmacy
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Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria
Source: Journal of Medicinal Chemistry
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Title: preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process
Source: GSC Biological and Pharmaceutical Sciences
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Title: piperidone analogs: synthesis and their diverse biological applications
Source: ResearchGate
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Title: Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases
Source: ACG Publications
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Title: Preclinical research strategies for drug development
Source: AMSbiopharma
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Title: A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity
Source: ResearchGate
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Application Note & Protocol: A Validated Approach for the Synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
Abstract This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a key building block in pharmaceutical research and development. The synt...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a key building block in pharmaceutical research and development. The synthesis is achieved through the N-acylation of ethyl isonipecotate with 2,6-difluorobenzoyl chloride. This application note details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and robust analytical methods for product characterization and quality control. The causality behind critical experimental choices is explained to ensure reproducibility and high-yield synthesis.
Introduction and Scientific Principle
The targeted synthesis of functionalized piperidine scaffolds is of paramount importance in medicinal chemistry, as the piperidine ring is a prevalent structural motif in numerous clinically significant drugs.[1] Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate serves as a valuable intermediate, incorporating a difluorobenzoyl group that can modulate the pharmacological properties of a final active pharmaceutical ingredient (API).
The core of this synthesis is the Schotten-Baumann reaction , a reliable and widely adopted method for acylating amines.[2][3][4] This reaction involves the nucleophilic acyl substitution of an acid chloride by a primary or secondary amine. In this specific application, the secondary amine of ethyl isonipecotate acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride.
A critical aspect of the Schotten-Baumann conditions is the presence of a base. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] The added base, typically an aqueous inorganic base or a tertiary amine, neutralizes the HCl as it is formed, thereby driving the reaction equilibrium towards the product.[2][3]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl isonipecotate attacks the carbonyl carbon of 2,6-difluorobenzoyl chloride.
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final amide product and a salt byproduct.
Caption: Figure 1: Reaction Mechanism
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate considerations for reaction kinetics and thermal management.
Hazard Assessment: This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.
2,6-Difluorobenzoyl Chloride: Highly corrosive and causes severe skin burns and eye damage.[6] It is also a flammable liquid.[6] Handle exclusively in a certified chemical fume hood.
Ethyl Isonipecotate: Causes skin and eye irritation.[5] Avoid contact and inhalation.
Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure by handling in a fume hood.
Personal Protective Equipment (PPE):
Eyes: Chemical safety goggles and a face shield.
Skin: Neoprene or nitrile gloves (check manufacturer's breakthrough times), and a flame-resistant lab coat.[7]
Respiratory: Not required if work is performed in a properly functioning fume hood.
Handling: All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the acid chloride. All glassware must be oven- or flame-dried prior to use.
Step-by-Step Synthesis Procedure
Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum.
Reagent Charging:
To the flask, add ethyl isonipecotate (7.86 g, 50.0 mmol, 1.0 equiv.).
Add anhydrous dichloromethane (100 mL) to dissolve the starting material.
Add triethylamine (7.0 mL, 5.06 g, 50.0 mmol, 1.0 equiv.). Note: An excess of base (e.g., 1.1 equiv) can be used to ensure complete neutralization.
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
Addition of Acid Chloride:
Dissolve 2,6-difluorobenzoyl chloride (8.83 g, 50.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (25 mL) and charge it into the dropping funnel.
Add the 2,6-difluorobenzoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride will form.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes. The disappearance of the ethyl isonipecotate spot indicates reaction completion.
Work-up:
Cool the mixture again to 0-5 °C and slowly quench by adding 50 mL of deionized water.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove residual triethylamine, saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted acid chloride, and finally with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure product.
Quantitative Data Summary
Parameter
Value
Moles (mmol)
Equivalents
Ethyl Isonipecotate
7.86 g
50.0
1.0
2,6-Difluorobenzoyl Chloride
8.83 g
50.0
1.0
Triethylamine
5.06 g (7.0 mL)
50.0
1.0
Dichloromethane (Solvent)
125 mL
-
-
Expected Product Yield
~14.0 g (90%)
45.0
-
Characterization and Quality Control
The identity and purity of the synthesized Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate must be confirmed using standard analytical techniques.[8][9]
¹H NMR (400 MHz, CDCl₃): Expected signals include the ethyl ester protons (triplet and quartet), piperidine ring protons (complex multiplets), and the aromatic protons of the difluorobenzoyl group (multiplets).
¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the ester and amide carbonyls (~174 and ~163 ppm), aromatic carbons (showing C-F coupling), piperidine carbons, and ethyl group carbons.
¹⁹F NMR (376 MHz, CDCl₃): A singlet or narrow multiplet corresponding to the two equivalent fluorine atoms.
Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 312.13.
FT-IR (ATR): Characteristic absorption bands for the amide C=O stretch (~1645 cm⁻¹) and the ester C=O stretch (~1730 cm⁻¹).
HPLC: Purity assessment using a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection (e.g., at 254 nm). Purity should be >98%.
Workflow and Troubleshooting
Caption: Figure 2: Experimental Workflow
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
1. Wet reagents or solvent, leading to hydrolysis of acid chloride. 2. Insufficient base, leading to protonation of the starting amine. 3. Reagent degradation.
1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Use a slight excess (1.1 equiv.) of triethylamine. 3. Check the quality and age of the 2,6-difluorobenzoyl chloride.
Incomplete Reaction
1. Insufficient reaction time or temperature. 2. Poor mixing.
1. Extend the reaction time at room temperature. 2. Ensure vigorous stirring, especially as the salt precipitates.
Product Contamination
1. Incomplete removal of triethylamine or unreacted acid chloride. 2. Co-elution during chromatography.
1. Perform all aqueous washes as described in the work-up. 2. Optimize the solvent gradient for chromatography; collect smaller fractions.
Conclusion
The N-acylation of ethyl isonipecotate under Schotten-Baumann conditions is an efficient and robust method for the preparation of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. By carefully controlling the reaction temperature, ensuring anhydrous conditions, and performing a thorough aqueous work-up, the target compound can be synthesized in high yield and purity. The analytical methods outlined provide a reliable framework for quality control, ensuring the material is suitable for subsequent stages of drug discovery and development.
May, D. A., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(4), 633-641. [Link]
PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. [Link]
American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. The USA Journals. [Link]
Google Patents. (n.d.). EP3091007A1 - Process for the preparation of piperidine compounds.
Google Patents. (2016, May 12). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
Asian Journal of Chemistry. (2017, July 15). Synthesis, Characterization and Crystal Structure of 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one. Asian Journal of Chemistry. [Link]
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]
Heterocycles. (1998). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. [Link]
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186. [Link]
Improving reaction yield in Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate synthesis
Welcome to the Synthesis Support Center. This knowledge base is specifically engineered for researchers and process chemists troubleshooting the synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Synthesis Support Center. This knowledge base is specifically engineered for researchers and process chemists troubleshooting the synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate . This transformation—an N-acylation of the secondary amine ethyl isonipecotate using 2,6-difluorobenzoyl chloride—presents unique mechanistic challenges due to the extreme electrophilicity of the acylating agent.
Below, you will find diagnostic FAQs, quantitative comparative data, and a self-validating experimental protocol designed to maximize your reaction yield.
Part 1: Troubleshooting Diagnostics & FAQs
Q1: My reaction yield is consistently stuck below 50%, and I am recovering a white precipitate. What is going wrong?A1: The white precipitate is likely a mixture of 2,6-difluorobenzoic acid and ethyl isonipecotate hydrochloride. The two ortho-fluorine atoms on the benzoyl ring exert a powerful inductive electron-withdrawing effect (-I effect), making the carbonyl carbon exceptionally electrophilic. If your solvent or glassware is not strictly anhydrous, ambient moisture will outcompete the secondary amine, rapidly hydrolyzing the acid chloride into the unreactive carboxylic acid[1]. Furthermore, if your base is insufficient, the generated HCl will protonate your starting piperidine, rendering it non-nucleophilic and crashing it out of solution.
Solution: Switch to strictly anhydrous solvents and use 2.5 equivalents of a sterically hindered base.
Q2: How does the choice of base (TEA vs. DIPEA) mechanically affect this specific coupling?A2: While Triethylamine (TEA) is a standard choice, N,N-Diisopropylethylamine (DIPEA/Hünig's base) is mechanistically superior for this highly activated substrate. TEA is less sterically hindered and can act as a transient nucleophile, forming an unstable acylammonium species that is highly susceptible to rapid aqueous hydrolysis. DIPEA’s bulky isopropyl groups provide a steric shield, restricting its role strictly to acting as a Brønsted base. It scavenges the HCl byproduct without interfering with the acyl transfer pathway[1].
Q3: Should I persist with the acid chloride, or is it better to couple 2,6-difluorobenzoic acid using a peptide coupling reagent?A3: Both routes are viable but serve different operational needs. Acid chlorides are highly reactive and cost-effective for scale-up, but they suffer from severe moisture sensitivity. If your lab environment cannot maintain strict anhydrous conditions, converting to a peptide coupling strategy (using 2,6-difluorobenzoic acid with HATU or EDC/HOBt) is highly recommended. Coupling reagents generate a milder activated ester intermediate that is significantly more resistant to aqueous hydrolysis while remaining highly reactive toward secondary amines like piperidines[2].
Part 2: Quantitative Reaction Data
The following table summarizes the expected outcomes and causality for various synthetic approaches to this specific molecule.
Table 1: Comparative Yields and Byproducts for 2,6-Difluorobenzoylation of Ethyl Isonipecotate
Synthetic Method
Activation Reagent
Base System
Solvent & Temp
Typical Yield
Major Byproduct / Failure Mode
Standard Acylation
Acid Chloride
TEA (1.5 eq)
DCM (Ambient), RT
40–55%
2,6-Difluorobenzoic acid (Hydrolysis)
Optimized Acylation
Acid Chloride
DIPEA (2.5 eq)
Anhydrous DCM, 0 °C
85–95%
None / Trace
Schotten-Baumann
Acid Chloride
NaOH (aq)
DCM/H₂O, 0 °C
60–75%
Hydrolyzed acid (Competitive attack)
Peptide Coupling
Carboxylic Acid + HATU
DIPEA (3.0 eq)
DMF, RT
90–98%
Tetramethylurea (from HATU reagent)
Part 3: Mechanistic Workflow
Workflow for optimizing Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate synthesis.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes the optimized acid chloride method. It incorporates a chemical validation step to ensure the electrophile is fully consumed before you commit to the aqueous work-up, preventing yield loss[3].
Materials Required:
Ethyl isonipecotate (1.0 equiv)
2,6-Difluorobenzoyl chloride (1.1 equiv)
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
Anhydrous Dichloromethane (DCM)
Anhydrous Methanol (for validation quench)
Step-by-Step Methodology:
System Purging: Flame-dry a round-bottom flask under vacuum, then backfill with dry nitrogen or argon.
Causality: Eliminates ambient moisture that would otherwise competitively attack the highly electrophilic acyl carbon.
Amine Preparation: Dissolve ethyl isonipecotate (1.0 equiv) in anhydrous DCM to create a 0.2 M solution. Add DIPEA (2.5 equiv). Cool the mixture to 0 °C using an ice-water bath.
Causality: DIPEA neutralizes the generated HCl to prevent the precipitation of ethyl isonipecotate hydrochloride, while the 0 °C temperature suppresses side reactions.
Electrophile Addition: Dilute 2,6-difluorobenzoyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 15–20 minutes to the 0 °C amine solution[3].
Causality: Dropwise addition controls the exothermic nature of the amide coupling, preventing localized heating that accelerates degradation.
Self-Validating Reaction Monitoring (The Methanol Quench): After 1 hour of stirring, remove a 10 µL aliquot from the reaction mixture. Quench this aliquot directly into 1 mL of anhydrous methanol containing one drop of TEA, and analyze via LC-MS.
Validation Logic: If unreacted 2,6-difluorobenzoyl chloride remains in your flask, the methanol will instantly convert it to methyl 2,6-difluorobenzoate. If your LC-MS shows the methyl ester mass, the reaction is incomplete. If only the target amide mass (and trace hydrolyzed acid) is present, the electrophile is fully consumed, and it is safe to proceed.
Work-up: Once validated, quench the bulk reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with 1 M HCl (to remove unreacted amine and excess DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
References
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly
Source: PMC (PubMed Central)
URL:[Link]
Technical Support Center: Overcoming Solubility Issues of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate in Biological Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate .
This molecule presents severe aqueous solubility challenges due to its structural composition. While piperidine rings typically offer an ionizable basic nitrogen, in this compound, the nitrogen is acylated by the highly lipophilic 2,6-difluorobenzoyl group, forming a neutral amide. Combined with the hydrophobic ethyl ester, the molecule lacks hydrogen bond donors and cannot be protonated at physiological pH. Consequently, traditional solubilization strategies (like pH adjustment) will fail, necessitating advanced formulation techniques such as co-solvency or macrocyclic encapsulation.
Diagnostic Formulation Workflow
Before altering your biological assay, use the following self-validating decision tree to identify the optimal solubilization strategy without compromising cellular viability or assay integrity.
Workflow for resolving solubility issues of lipophilic piperidinecarboxylates in bioassays.
Frequently Asked Questions (Troubleshooting)
Q1: My compound dissolves perfectly in 100% DMSO but forms a cloudy suspension when added to cell culture media. What is happening?A1: You are observing a phenomenon known as "crashing out." Because Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is highly lipophilic and lacks ionizable centers, it relies entirely on the organic solvent for solvation. When diluted into aqueous media (e.g., dropping from 100% DMSO to <1%), the local concentration of the solvent drops rapidly. The hydrophobic forces drive the molecule to aggregate, exceeding its kinetic solubility limit and forming amorphous or crystalline precipitates .
Q2: Can I just increase the DMSO concentration in my assay to keep it soluble?A2: This depends entirely on your cell line and the duration of the assay. While DMSO is an excellent vehicle, it exhibits time- and concentration-dependent cytotoxicity. For robust cancer cell lines (e.g., HepG2, MCF-7), concentrations up to 0.5%–1.0% (v/v) may be tolerated for 24 hours . However, sensitive primary cells, such as human fibroblast-like synoviocytes, show significant apoptosis (caspase-3 cleavage) at concentrations as low as 0.1% . Always validate your maximum tolerated dose (MTD) using a vehicle-only control arm.
Q3: I formulated the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) and it dissolved, but my biological signal disappeared. Why?A3: You have encountered the "solubility-permeability trade-off." HP-β-CD successfully encapsulated the lipophilic difluorophenyl and piperidine rings within its hydrophobic cavity. However, if you use an excess of HP-β-CD, the thermodynamic equilibrium shifts so strongly toward the complexed state that the free fraction of the drug drops to near zero. Because only the free, uncomplexed drug can permeate lipid bilayers and engage intracellular targets, your biological signal vanishes. You must titrate the cyclodextrin to the absolute minimum concentration required to maintain solubility .
Quantitative Data: Solubilization Strategies
The following table summarizes the quantitative parameters and causality behind the primary formulation strategies for this specific molecule.
Macrocyclic inclusion of the difluorobenzoyl moiety
5% - 15% (w/v)
Excellent biocompatibility; protects ester from hydrolysis
Excess reduces apparent drug permeability
Tween-80
Non-ionic surfactant; forms encapsulating micelles
0.01% - 0.1% (v/v)
Highly effective for neutral amides/esters
Can disrupt cell membranes or denature assay proteins
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include built-in controls to verify that the protocol has functioned correctly before you apply the compound to your precious biological samples.
Protocol A: Kinetic Solubility Assessment via Laser Nephelometry
This high-throughput protocol determines the exact concentration at which the compound "crashes out" of solution .
Materials: 96-well clear-bottom microplates, PBS (pH 7.4), 10 mM compound stock in 100% DMSO, Laser Nephelometer (e.g., 632.8 nm).
Self-Validation Control: Include Amiodarone (highly insoluble) as a positive control for precipitation, and Caffeine (highly soluble) as a negative control.
Stock Preparation: Ensure the 10 mM stock of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate in DMSO is completely clear. Sonicate for 5 minutes if necessary.
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock across 8 wells (maintaining 100% DMSO in this step).
Aqueous Transfer: Transfer 2 µL from each well of the DMSO dilution plate into a new reading plate containing 198 µL of PBS (pH 7.4) per well. This ensures a constant 1% DMSO background across all test concentrations.
Incubation: Seal the plate and shake at 300 RPM for 2 hours at room temperature to allow metastable aggregates to form.
Measurement: Read the plate using the nephelometer.
Analysis: Plot Nephelometric Turbidity Units (NTU) against compound concentration. The kinetic solubility limit is the concentration immediately preceding a statistically significant spike in NTU above the buffer baseline.
Protocol B: HP-β-CD Inclusion Complex Formulation
Use this protocol when DMSO titration fails due to cytotoxicity.
Materials: Hydroxypropyl-β-cyclodextrin (HP-β-CD), target compound (powder), distilled water, 0.22 µm PVDF syringe filters.
Self-Validation Control: Post-filtration UV-Vis or HPLC quantification. If the measured concentration matches the theoretical input, 100% complexation is validated.
Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in distilled water or your base assay buffer.
Compound Addition: Add the solid Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate directly to the HP-β-CD solution to achieve your target stock concentration (e.g., 1 mM). Do not use DMSO as an intermediary.
Equilibration: Place the suspension on an orbital shaker at 25°C for 24 to 48 hours. The extended time is physically required for the solid crystalline lattice to break down and enter the hydrophobic cavity of the cyclodextrin.
Filtration: Pass the solution through a 0.22 µm PVDF filter. This physically removes any uncomplexed, undissolved drug crystals.
Validation: Analyze the filtrate via HPLC-UV to confirm the final concentration. Use this validated aqueous stock to dose your biological assays.
References
Kerns, E. H., et al. "In vitro solubility assays in drug discovery." Current Drug Metabolism.[Link]
Al-Hroub, H. M., et al. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Pharmaceuticals (Basel).[Link]
de Abreu Costa, L., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." International Journal of Molecular Sciences.[Link]
Dahan, A., et al. "Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility-Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer." Molecular Pharmaceutics.[Link]
Dehring, K. A., et al. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry.[Link]
Troubleshooting
Troubleshooting impurities in Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate scale-up
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Impurities During Scale-Up Welcome to the technical support center for the synthesis and purification of Ethyl 1-(2,6-difluoroben...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Impurities During Scale-Up
Welcome to the technical support center for the synthesis and purification of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. This guide is designed to provide in-depth, field-proven insights into potential challenges encountered during the scale-up of this critical acylation reaction. Drawing from established chemical principles and analytical best practices, this resource offers a structured approach to identifying, mitigating, and preventing common impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
Q1: What is the primary reaction for synthesizing Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate?
The synthesis is a nucleophilic acyl substitution, specifically an N-acylation reaction. Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Q2: Why is moisture control so critical in this reaction?
2,6-Difluorobenzoyl chloride is a highly reactive acyl chloride and is extremely sensitive to moisture.[1] If water is present in the reaction mixture (from solvents, reagents, or the atmosphere), the acyl chloride will readily hydrolyze to form 2,6-difluorobenzoic acid.[1] This not only consumes the starting material but also introduces a significant impurity that can be challenging to remove during downstream processing.
Q3: What are the recommended analytical techniques for impurity profiling of this compound?
A multi-technique approach is recommended for comprehensive impurity profiling.[2][3]
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the main product and various impurities.[2][4]
Gas Chromatography (GC): Ideal for detecting and quantifying volatile impurities, particularly residual solvents.[2][4]
Mass Spectrometry (MS), often coupled with LC (LC-MS): Essential for identifying the molecular weight and structure of unknown impurities.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and can be used to identify and quantify impurities if their signals are resolved.[2]
Q4: What are the typical starting materials for this synthesis?
The key starting materials are:
Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate): A piperidine derivative.[5][6]
2,6-Difluorobenzoyl chloride: An aromatic acyl chloride.[1][7]
An organic or inorganic base (e.g., triethylamine, pyridine, sodium carbonate) to act as an HCl scavenger.
An anhydrous aprotic solvent (e.g., dichloromethane, toluene, tetrahydrofuran).
Part 2: Core Synthesis and Impurity Pathways
Understanding the intended reaction and potential side reactions is fundamental to troubleshooting.
Primary Synthetic Route
The desired transformation involves the formation of an amide bond between the piperidine nitrogen and the benzoyl chloride.
Caption: Primary reaction pathway for synthesis.
Major Impurity Formation Mechanisms
Several side reactions can occur, particularly under non-ideal or scale-up conditions. The most common of these is the hydrolysis of the acyl chloride.
Caption: Formation pathways for key impurities.
Part 3: Troubleshooting Guide
This section provides a detailed, question-and-answer guide to specific problems you may encounter during scale-up.
Problem 1: High Levels of 2,6-Difluorobenzoic Acid Detected in Crude Product
Q: My post-reaction analysis (HPLC) shows a significant peak corresponding to 2,6-difluorobenzoic acid (>5%). What is the cause and how can I fix this?
A: This is a classic sign of moisture contamination. 2,6-difluorobenzoyl chloride is highly reactive and will preferentially react with water over the secondary amine of the piperidine ring.
Potential Root Causes:
Wet Solvents: Use of solvents that were not properly dried or were handled in a way that allowed for moisture absorption.
Atmospheric Moisture: Inadequate inert atmosphere (e.g., nitrogen or argon blanket) during the reaction, especially during long reaction times associated with scale-up.
Moisture in Starting Materials: Ethyl 4-piperidinecarboxylate or the base may contain residual water.
"Wet" Work-up: Introducing aqueous solutions during the work-up before the acyl chloride has been fully consumed.
Proposed Solutions & Preventative Measures:
Protocol 1: Rigorous Anhydrous Technique
Solvent Preparation: Use freshly distilled solvents or solvents from a commercial drying system. For scale-up, ensure bulk solvents meet a low water content specification (e.g., <50 ppm).
Glassware: Ensure all reactors and addition funnels are oven-dried or flame-dried under vacuum before use.[8]
Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the entire process, from charging reactants to quenching the reaction.
Reagent Check: Verify the water content of the ethyl 4-piperidinecarboxylate starting material via Karl Fischer titration.
Controlled Addition: Add the 2,6-difluorobenzoyl chloride solution dropwise to the solution of ethyl 4-piperidinecarboxylate and base.[8] This ensures the acyl chloride is more likely to react with the intended nucleophile rather than trace moisture.
Purification Strategy: If 2,6-difluorobenzoic acid is already present, it can often be removed with a basic wash during the work-up.
After the reaction is complete, quench with water or a dilute acid.
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the organic layer with a saturated sodium bicarbonate solution.[8] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Confirm removal by analyzing the organic layer via HPLC.
Strict anhydrous conditions; Basic wash (e.g., NaHCO₃) during work-up.
<0.1%
Unreacted Ethyl 4-piperidinecarboxylate
Incomplete reaction; Poor stoichiometry
Use slight excess of acylating agent (1.05-1.1 eq.); Acidic wash (e.g., 1M HCl) during work-up.
<0.5%
Residual Solvents
Inefficient drying of final product
Drying under high vacuum at elevated temperature; Selection of appropriate crystallization solvent.
Per ICH Guidelines
Problem 2: Incomplete Reaction and Presence of Starting Materials
Q: Even after an extended reaction time, I'm seeing significant amounts of unreacted ethyl 4-piperidinecarboxylate. What could be wrong?
A: This issue points towards problems with reactivity, stoichiometry, or mixing, which are often exacerbated during scale-up.
Potential Root Causes:
Poor Mixing: In a large reactor, inadequate agitation can lead to localized "hot spots" or areas where reactants are not in sufficient contact.
Incorrect Stoichiometry: An error in calculating the molar equivalents of the reactants. The acyl chloride may be the limiting reagent.
Insufficient Base: The HCl generated during the reaction protonates the piperidine nitrogen, rendering it non-nucleophilic. If the base is insufficient or added too slowly, the reaction will stall.
Low Temperature: The reaction may be too cold, reducing the reaction rate. While the initial addition is often done at 0°C to control the exotherm, the reaction may need to be warmed to room temperature to go to completion.[8]
Proposed Solutions & Preventative Measures:
Protocol 2: Optimizing Reaction Conditions
Verify Stoichiometry: Accurately calculate and weigh all reagents. It is common practice to use a slight excess (1.05-1.1 equivalents) of the 2,6-difluorobenzoyl chloride to ensure full conversion of the more valuable piperidine starting material.
Base Addition: Use at least 1.1 equivalents of a suitable base like triethylamine. Ensure it is added before or along with the acyl chloride.
Temperature Profile: Start the addition of the acyl chloride at a low temperature (0-5°C) to control the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by an in-process control (IPC) like TLC or HPLC.[8]
Scale-Up Agitation: Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous mixture. For viscous slurries, specific impeller types may be required.
Purification Strategy: Unreacted ethyl 4-piperidinecarboxylate is basic and can be removed with an acidic wash.
During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl).[8] This will protonate the basic piperidine, forming a water-soluble salt that will move to the aqueous phase.
Problem 3: Product Fails to Crystallize or Oils Out During Purification
Q: My crude product is an oil, and I'm struggling to achieve crystallization during the final purification step. What factors influence this?
A: The physical form of the final product is highly dependent on its purity and the crystallization conditions. The presence of impurities can disrupt the crystal lattice formation, leading to oiling out.
Potential Root Causes:
High Impurity Load: The presence of unreacted starting materials, by-products, or residual solvents can act as a "eutectic mixture," lowering the melting point and preventing crystallization.
Incorrect Solvent System: The chosen solvent or solvent mixture for crystallization may not be optimal. The ideal system is one in which the product is sparingly soluble at low temperatures but highly soluble at higher temperatures.
Rapid Cooling: Cooling the crystallization mixture too quickly does not allow sufficient time for crystal nucleation and growth, often leading to the product "crashing out" as an amorphous solid or oil.[9]
Supersaturation Issues: The solution may be too concentrated or not concentrated enough to induce crystallization.
Proposed Solutions & Preventative Measures:
Protocol 3: Systematic Crystallization Development
Purity First: Ensure the crude material is of sufficient purity (>90%) before attempting crystallization. Use the washing procedures described above to remove acidic and basic impurities.
Solvent Screening: Perform small-scale experiments with a variety of solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, and mixtures thereof) to find a suitable system.
Controlled Cooling: Cool the saturated solution slowly. A typical rate for scale-up is 10-20°C per hour.[9]
Seeding: If a small amount of crystalline material is available, add seed crystals to the solution once it becomes slightly supersaturated to promote controlled crystal growth.
Trituration: If the product oils out, it can sometimes be induced to solidify by stirring vigorously (trituration) with a poor solvent (like heptane or hexane) in which the impurities might be more soluble.[10]
Part 4: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving impurity issues during scale-up.
Caption: A logical workflow for impurity troubleshooting.
References
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.). ResearchGate. Retrieved from [Link]
CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. (n.d.). Google Patents.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025, March 27). ACG Publications. Retrieved from [Link]
CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.). Google Patents.
Ethyl piperidine-4-carboxylate. (n.d.). Cheméo. Retrieved from [Link]
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). TIJER.org. Retrieved from [Link]
Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. Retrieved from [Link]
Impurity Profiling in different analytical techniques. (2024, February 2). IJNRD.org. Retrieved from [Link]
4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. (2015, October 22). European Patent Office. Retrieved from [Link]
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14). IJRPR. Retrieved from [Link]
A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. (n.d.). ResearchGate. Retrieved from [Link]
3-Ethyl-Cis-2,6-Diphenylpiperidine. (2013, August 17). Amanote Research. Retrieved from [Link]
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (2018, May 30). MDPI. Retrieved from [Link]
Synthesis of Diazoquinones and Azidophenols via Diazo-transfer Reaction of Phenols. (n.d.). J-STAGE. Retrieved from [Link]
Transition-metal-free tunable regioselective [3+2] cycloaddition of diaryliodonium salts with 1,3-dicarbonyl derivatives. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
Technical Support Center: Navigating Mass Spectrometry of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
Welcome to the technical support center for the mass spectrometric analysis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the mass spectrometric analysis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and a deeper understanding of the fragmentation behavior of this compound. As your Senior Application Scientist, I've structured this guide to move from foundational knowledge to advanced problem-solving, ensuring scientific integrity and providing actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary fragment ions for Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate in positive ion ESI-MS/MS?
In positive ion electrospray ionization (ESI), the molecule will readily protonate, typically on the piperidine nitrogen, to form the precursor ion [M+H]⁺. Subsequent fragmentation (MS/MS) will primarily involve cleavages around the most labile bonds. The core structure of the molecule suggests several predictable fragmentation pathways.
The initial fragmentation is expected to occur at the amide bond, leading to two major diagnostic ions:
The 2,6-difluorobenzoyl cation: This highly characteristic fragment will appear at m/z 141 . This ion is formed by the cleavage of the C-N bond between the carbonyl group and the piperidine ring.[1]
The protonated ethyl 4-piperidinecarboxylate moiety: This fragment will be observed at m/z 158 .
Further fragmentation of the 2,6-difluorobenzoyl cation (m/z 141) can lead to the 2,6-difluorophenyl cation at m/z 113 through the loss of a neutral carbon monoxide (CO) molecule (a 28 Da loss).[1]
The fragmentation of the piperidine moiety is also expected, primarily through α-cleavage adjacent to the nitrogen atom, a common pathway for piperidine derivatives.[2]
Predicted Fragmentation Pathways
The fragmentation of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a multi-step process. The following diagram illustrates the most probable fragmentation pathways under positive ion ESI-MS/MS conditions.
Caption: Predicted ESI-MS/MS fragmentation of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis.
Issue 1: An Unexpected Neutral Loss of 50 Da is Observed.
Q: My MS/MS spectrum shows a significant fragment corresponding to a neutral loss of 50 Da from the precursor ion or a major fragment. What could be the cause?
A: This is a known, but often unexpected, fragmentation pathway for polyfluorinated aromatic compounds.[2] The 50 Da loss corresponds to the expulsion of difluorocarbene (:CF₂). This occurs through a complex rearrangement involving a "ring-walk" migration of a fluorine atom.
Causality: The high energy state of the ion in the gas phase can induce intramolecular rearrangements. In the case of the 2,6-difluorobenzoyl moiety, a fluorine atom can migrate, leading to the formation of a transient intermediate that readily eliminates the stable difluorocarbene neutral species.
Troubleshooting Protocol:
Confirm the Fragment: Use a high-resolution mass spectrometer to confirm the exact mass of the fragment ion and the neutral loss. The mass of difluorocarbene is approximately 50.0036 Da.
Vary Collision Energy: Acquire MS/MS spectra at different collision energies. The abundance of the fragment resulting from this rearrangement may be highly dependent on the energy applied. Lowering the collision energy may favor the primary amide bond cleavage and reduce the prevalence of this rearrangement.
Consider the Ionization Technique: If using a particularly energetic ionization method, consider switching to a "softer" technique if available, to minimize in-source fragmentation and complex rearrangements.
Issue 2: Poor Signal Intensity or No Detectable Molecular Ion.
Q: I am struggling to get a good signal for my compound, and the molecular ion is weak or absent.
A: Poor signal intensity can stem from several factors, from sample preparation to instrument settings.[3]
Causality and Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor signal intensity.
Experimental Protocol for Optimization:
Sample Concentration: Prepare a dilution series of your analyte to determine the optimal concentration. Overly concentrated samples can lead to ion suppression.
Mobile Phase pH: The piperidine nitrogen is basic. Ensure the mobile phase pH is sufficiently acidic (e.g., by adding 0.1% formic acid) to promote protonation and enhance signal in positive ion mode.
Ion Source Tuning: Systematically optimize ion source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature to maximize the signal for your specific compound.
Issue 3: Inconsistent or Unexpected Fragmentation of the Piperidine Ring.
Q: The fragmentation pattern of the piperidine moiety is inconsistent or shows unexpected fragments.
A: The fragmentation of the piperidine ring is sensitive to the protonation site and the overall energy imparted to the molecule. Inconsistent fragmentation can also be indicative of in-source decay or the presence of isomers.
Causality: While protonation is expected on the piperidine nitrogen, protonation can also occur on the carbonyl oxygen of the ester or amide group. This can lead to different fragmentation pathways. Additionally, if the collision energy is too high, it can lead to extensive and less specific fragmentation of the ring structure.
Troubleshooting and Analysis:
Collision Energy Ramping: Perform a collision energy ramping experiment to observe how the fragmentation pattern changes with increasing energy. This can help to identify the primary, more stable fragment ions from those that are a result of higher-energy fragmentation.
MSⁿ Experiments: If your instrument is capable, perform MS³ experiments by isolating a primary fragment of the piperidine moiety (e.g., m/z 158) and fragmenting it further. This can help to elucidate the fragmentation cascade.
Isomeric Purity: Ensure the sample is pure and does not contain isomers that could be co-eluting and producing a mixed fragmentation pattern.
Quantitative Data Summary
The following table summarizes the expected m/z values for the key fragment ions of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
Fragment Ion
Proposed Structure
Expected m/z
Notes
[M+H]⁺
Protonated Parent Molecule
312.15
Precursor Ion
[C₇H₃F₂O]⁺
2,6-Difluorobenzoyl cation
141.01
Key diagnostic fragment
[C₈H₁₆NO₂]⁺
Protonated Ethyl 4-piperidinecarboxylate
158.12
Corresponds to the piperidine moiety
[C₆H₃F₂]⁺
2,6-Difluorophenyl cation
113.02
From loss of CO from m/z 141
[M+H - C₂F₂]⁺
Loss of Difluorocarbene
262.15
Potential rearrangement product
References
NIST. (n.d.). 2,6-Difluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
SIELC Technologies. (2018, May 16). 2,6-Difluorobenzoic acid. Retrieved from [Link]
Wang, H. Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry, 24(12), 1919–1928. Retrieved from [Link]
PubChem. (n.d.). 2,6-Difluorobenzoyl chloride. Retrieved from [Link]
DeRuiter, J., & Clark, C. R. (1995). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences, 40(4), 633-639. Retrieved from [Link]
Wang, H. Y., et al. (2019). Gas‐Phase F‐Atom Migration Reactions of Perfluoroalkyl and Polyfluoroalkyl Sulfonic/Sulfinic Anions. Rapid Communications in Mass Spectrometry, 33(S2), 52-59. Retrieved from [Link]
Gu, M., et al. (2015). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 50(10), 1146-1154. Retrieved from [Link]
Wilde, M. J., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100424. Retrieved from [Link]
LibreTexts. (2021, August 15). 2.8: Fragmentation and Interpretation of Spectra. Chemistry LibreTexts. Retrieved from [Link]
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
LibreTexts. (2023, October 30). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
Dibeler, V. H., & Mohler, F. L. (1951). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 47(5), 337-342. Retrieved from [Link]
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(42), 23867-23876. Retrieved from [Link]
Fiehn, O. (n.d.). MS/MS fragmentation. Fiehn Lab. Retrieved from [Link]
Schmid, R., et al. (2023). S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p. EGUsphere. Retrieved from [Link]
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]
Pourayoubi, M., et al. (2012). N-(2,6-Difluorobenzoyl)-P,P-bis(pyrrolidin-1-yl)phosphinic amide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o153. Retrieved from [Link]
Llorca, J., et al. (2016). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 27(1), 160-168. Retrieved from [Link]
G. G., et al. (2020). Structure, anion, and solvent effects on cation response in ESI-MS. ChemRxiv. Retrieved from [Link]
Jia, W., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(5), e4842. Retrieved from [Link]
Hattori, T., et al. (n.d.). Efficient introduction of ionic compounds into LC-MS using the improved ESI unit; Application to dirty samples. Shimadzu. Retrieved from [Link]
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
Loo, J. A., et al. (2009). Determination of ion structures in structurally related compounds using precursor ion fingerprinting. Journal of the American Society for Mass Spectrometry, 20(2), 370-376. Retrieved from [Link]
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]
Lange, F. T., et al. (2007). Identification of the isomer composition in technical perfluorooctane sulfonate solution by LC-ESI(-)-IT-MS/MS. OSTI.GOV. Retrieved from [Link]
Technical Support Center: Enhancing Aqueous Stability of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
Welcome to the technical support center for Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming stability challenges with this compound in aqueous environments. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also proactively design more robust experimental and formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
Q1: What are the primary chemical liabilities of this molecule in an aqueous solution?
A1: The structure of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate contains two functional groups susceptible to hydrolysis: an ethyl ester and a tertiary amide . Hydrolysis is a chemical reaction with water that cleaves these bonds, leading to the degradation of the parent molecule.[1] The stability of both groups is highly dependent on the pH of the solution.[2]
Ester Hydrolysis: This reaction splits the ethyl ester into the corresponding carboxylic acid and ethanol. This process can be catalyzed by both acid (H⁺) and base (OH⁻).[1][2]
Amide Hydrolysis: This reaction cleaves the benzoyl group from the piperidine ring, yielding a secondary amine and 2,6-difluorobenzoic acid. Amide bonds are generally more resistant to hydrolysis than esters, but they are still susceptible, particularly under strong acidic or basic conditions.[2][3]
Q2: Which degradation pathway is likely to be dominant?
A2: In general, esters are less stable and hydrolyze more readily than amides.[4] Therefore, the primary degradation pathway is anticipated to be the hydrolysis of the ethyl ester moiety. However, the relative rates depend heavily on the specific pH and temperature conditions of your experiment. A comprehensive stability study should monitor for degradation products from both pathways.
Q3: What is the single most critical factor I should control to enhance stability?
A3: pH is the most critical factor. The rate of hydrolysis for both esters and amides is minimal in the neutral to slightly acidic pH range and increases significantly under both acidic and basic conditions.[5][6] Establishing the optimal pH for your specific application is the most effective first step in enhancing stability.
Q4: Can I use organic co-solvents to improve stability?
A4: Yes, co-solvents can be a valuable tool. By reducing the concentration of water, co-solvents can decrease the rate of hydrolysis.[7] They can also improve the solubility of the compound, which is often a related challenge. Common co-solvents used in formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8] However, the choice of co-solvent must be compatible with your experimental system or final application, as they can sometimes introduce toxicity or other undesirable effects.[8]
Part 2: In-Depth Troubleshooting & Experimental Protocols
This section provides a structured approach to diagnosing and resolving stability issues, complete with detailed experimental protocols.
Troubleshooting Workflow: My Compound is Degrading Rapidly
If you observe significant degradation of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate during your experiments, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting stability issues.
Predicted Degradation Pathway
Understanding the potential chemical transformations is key to developing stability-indicating analytical methods.
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 5, 6, 7, 8, and 10). See Table 1 for recommended buffer systems.
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.
Sample Preparation:
For each pH point, pipette a small, precise volume of the stock solution into a larger volume of the corresponding buffer to achieve the final target concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the solution properties.
Prepare a control sample (Time 0) for each pH by immediately quenching the reaction. This is typically done by diluting the sample in the initial mobile phase to halt further degradation.
Incubation: Incubate all samples at a constant, controlled temperature (e.g., 40-60°C) to accelerate degradation to an observable level within a reasonable timeframe.[12]
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution and quench it as described in step 3.
Analysis: Analyze all samples (including Time 0) using a validated stability-indicating HPLC or LC-MS method.[10][13] The method must be able to separate the parent compound from its potential degradation products.
Data Analysis:
For each pH, plot the natural logarithm of the parent compound concentration versus time.
The slope of this line represents the observed first-order degradation rate constant (k_obs).
Plot log(k_obs) versus pH to generate the pH-rate profile. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.[14]
Table 1: Recommended Buffer Systems for pH-Rate Profile Studies
Target pH
Buffer System
Typical Concentration
2.0
Hydrochloric Acid / Potassium Chloride
0.05 - 0.1 M
4.0 - 5.5
Acetate Buffer (Acetic Acid / Sodium Acetate)
0.05 - 0.1 M
6.0 - 8.0
Phosphate Buffer (NaH₂PO₄ / Na₂HPO₄)
0.05 - 0.1 M
8.0 - 10.0
Borate Buffer (Boric Acid / Sodium Borate)
0.05 - 0.1 M
Protocol 2: Co-solvent Screening for Enhanced Stability
Objective: To evaluate the effect of common pharmaceutical co-solvents on the stability of the compound at a fixed, slightly acidic pH.
Prepare Co-solvent Mixtures: Prepare a series of solutions containing different percentages (v/v) of each co-solvent in the chosen buffer. For example: 10%, 20%, and 40% Ethanol in pH 5.0 buffer.
Sample Preparation: For each co-solvent mixture, prepare a sample of the compound at the target concentration as described in Protocol 1. Include a control sample with 0% co-solvent (buffer only).
Incubation and Analysis: Follow the incubation, time-point sampling, and analytical procedures outlined in Protocol 1.
Data Analysis: Calculate the degradation rate constant (k_obs) for each co-solvent concentration. Compare the rates to the 0% co-solvent control to determine the stabilizing effect.
Protocol 3: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the specificity of your analytical methods.[12][15][16] This is a key requirement of regulatory bodies and provides critical insights into the molecule's vulnerabilities.[17]
Objective: To intentionally degrade the compound under harsh conditions to generate and identify its primary degradants.
Procedure:
Prepare Stress Samples: Subject the compound to the following conditions in separate experiments. The goal is to achieve 5-20% degradation.[17] If degradation is too rapid, reduce the stressor's concentration or duration.[12]
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.[15]
Basic Hydrolysis: 0.1 M NaOH at 60°C for 4-8 hours.[15]
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[12]
Thermal Degradation: Store the solid compound at 70°C for 48 hours.[15]
Analysis: Analyze the stressed samples using a high-resolution method like LC-MS/MS. This allows for the separation of degradants and the determination of their mass, which is the first step in structural elucidation.
Mass Balance: Ensure that the sum of the parent compound and all detected degradants accounts for the initial amount of the parent compound. This is known as "mass balance" and is a critical part of a valid forced degradation study.[15]
Table 2: Advanced Stabilization Strategies
Strategy
Excipient Class
Example
Mechanism of Action
Reduce Oxidative Stress
Antioxidants
Butylated hydroxytoluene (BHT)
Scavenge free radicals that can initiate degradation.[18]
Prevent Catalysis
Chelating Agents
Ethylenediaminetetraacetic acid (EDTA)
Complex with trace metal ions that can catalyze hydrolysis or oxidation.[18]
Reduce Water Activity
Lyoprotectants (for solid state)
Sugars (e.g., sucrose, trehalose)
Protect the molecule during freeze-drying and reduce mobility in the solid state.[19]
Improve Solubility
Surfactants / Solubilizers
Polysorbate 80, Cyclodextrins
Form micelles or inclusion complexes to shield the labile groups from water.[8][20]
References
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Asian Journal of Research in Pharmaceutical Sciences.
Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). University of Leicester.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (n.d.). PMC.
Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. (2025). BenchChem.
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). HyMax.
pH rate profile for the hydrolysis of 1a-e and 2. (n.d.).
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). PubMed.
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology.
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021, December 9). University of Dundee Discovery Research Portal.
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon.
On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina.
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). PMC.
Technical Support Center: Quantitative Analysis of Piperidines. (2025). BenchChem.
pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.).
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
half-life of NHS ester hydrolysis
Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. (2020, May 29).
Piperidine - analysis. (n.d.). Analytice.
Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific.
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). PMC.
Pharmaceutical Excipients and Drug Metabolism: A Mini-Review. (2020, November 3). PMC - NIH.
Stability of benzoyl peroxide in aromatic ester-containing topical formul
Ethyl nipecot
Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Deriv
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. (n.d.).
hydrolysis of esters. (n.d.). Chemguide.
The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. (n.d.).
Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. (n.d.). RSC Publishing.
Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022, October 17). MDPI.
A Comparative Guide to Fluorinated Piperidine Derivatives: Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate and its Analogs
Introduction: The Strategic Role of Fluorine in Piperidine-Based Drug Discovery The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its rigid, thr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Fluorine in Piperidine-Based Drug Discovery
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial arrangement of functional groups, enabling high-affinity interactions with biological targets.[3] In recent years, the strategic incorporation of fluorine atoms into piperidine-containing molecules has emerged as a powerful strategy to fine-tune their pharmacological profiles.[4] Fluorination can significantly enhance metabolic stability, modulate basicity (pKa) to reduce off-target effects such as hERG channel affinity, and improve membrane permeability, ultimately leading to superior drug candidates.[5][6]
This guide provides a comparative analysis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a representative difluorinated piperidine derivative, and its structural analogs. Due to the limited publicly available experimental data for this specific molecule, we will draw comparisons with a well-characterized fluorinated piperidine, N-(1-benzylpiperidin-4-yl)-2-fluorophenylacetamide , a potent and selective sigma-1 (σ1) receptor ligand.[6][7] This approach will allow us to explore the anticipated impact of the 2,6-difluorobenzoyl moiety on the molecule's properties and performance, grounded in established principles of medicinal chemistry and supported by experimental data from its analog.
Chemical Structures and Key Features
The structures of our target compound and its comparator are presented below, highlighting the key chemical modifications that influence their biological activity and pharmacokinetic properties.
Figure 1: Chemical structures of the target compound and its comparator analog.
Synthesis of Fluorinated Piperidine Derivatives: A General Overview
The synthesis of 1-benzoyl-4-substituted piperidines typically involves the acylation of a piperidine precursor with a substituted benzoyl chloride. The following diagram illustrates a general synthetic route.
Figure 2: General synthetic scheme for the preparation of the target compound.
Experimental Protocol: Synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
This protocol is a representative procedure based on standard acylation reactions of piperidines.
To a stirred solution of Ethyl 4-piperidinecarboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 2,6-difluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
Separate the organic layer and wash sequentially with water and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Analysis of Physicochemical and ADME Properties
The introduction of fluorine atoms can significantly alter the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. The following table provides a comparative analysis of the predicted properties of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate and the experimental data for its non-fluorinated and mono-fluorinated analogs.
The addition of two fluorine atoms generally increases lipophilicity.
pKa (Basicity of Piperidine N)
Higher
Lower
Significantly Lower
The strong electron-withdrawing effect of the two ortho-fluorine atoms on the benzoyl group will significantly decrease the basicity of the piperidine nitrogen. This is a key strategy to reduce hERG liability.[5]
Metabolic Stability
Lower
Moderate
Higher
The C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.
Membrane Permeability (e.g., PAMPA)
Moderate
Higher
Potentially Higher
Increased lipophilicity can lead to improved passive diffusion across cell membranes.[5]
Table 1: Comparative analysis of physicochemical and ADME properties.
The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.[5][8]
Materials:
PAMPA plate (e.g., 96-well format with a lipid-impregnated artificial membrane)
Donor and acceptor plates
Phosphate-buffered saline (PBS), pH 7.4
Test compound stock solution in DMSO
Lucifer yellow (for membrane integrity testing)
Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
Procedure:
Prepare the acceptor plate by adding 200 µL of PBS to each well.
Coat the membrane of the donor plate with the artificial lipid solution (e.g., lecithin in dodecane) and allow the solvent to evaporate.
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (typically with <1% DMSO).
Add 200 µL of the donor solution to each well of the donor plate.
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[9]
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[8]
Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
Comparative Biological Activity
The comparator, N-(1-benzylpiperidin-4-yl)-2-fluorophenylacetamide, is a high-affinity ligand for the σ1 receptor, with a Ki value of 3.56 nM and high selectivity over the σ2 receptor.[6][7] The 2-fluoro substitution on the phenylacetamide ring was found to be optimal for this selectivity.
Table 2: Biological activity of the comparator analog at the sigma-1 receptor.
The 2,6-difluoro substitution on the benzoyl ring of our target compound is expected to significantly influence its interaction with biological targets. The ortho-fluorine atoms can act as hydrogen bond acceptors and also induce a conformational restriction on the benzoyl group, which could lead to altered receptor binding affinity and selectivity.
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the σ1 receptor.[12]
Materials:
Membrane preparation from cells or tissues expressing the σ1 receptor (e.g., guinea pig brain)
[³H]-(+)-Pentazocine (radioligand)
Non-labeled (+)-Pentazocine or Haloperidol (for determining non-specific binding)
Test compound
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
96-well filter plates
Scintillation cocktail
Scintillation counter
Procedure:
In a 96-well plate, add the following to each well in triplicate:
Assay buffer
A fixed concentration of [³H]-(+)-Pentazocine (e.g., 1-5 nM)
Increasing concentrations of the test compound.
For total binding, add vehicle instead of the test compound.
For non-specific binding, add a high concentration of a known σ1 ligand (e.g., 10 µM (+)-pentazocine or haloperidol).
Add the membrane preparation to initiate the binding reaction.
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) with gentle shaking.
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
Allow the filters to dry, then add scintillation cocktail to each well.
Quantify the radioactivity on the filters using a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the potential properties of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate by leveraging experimental data from a structurally related fluorinated piperidine analog. The strategic placement of fluorine, particularly the 2,6-difluoro substitution pattern, is anticipated to significantly impact the compound's physicochemical properties, leading to a lower pKa, enhanced metabolic stability, and potentially improved membrane permeability.
While the precise biological activity of the target compound remains to be experimentally determined, its structural similarity to known CNS-active agents suggests potential for interaction with targets such as the sigma-1 receptor. The provided experimental protocols for synthesis, ADME profiling (PAMPA), and receptor binding assays offer a clear roadmap for the future empirical evaluation of this and other novel fluorinated piperidine derivatives. Further investigation into the structure-activity relationships of this class of compounds will undoubtedly contribute to the development of next-generation therapeutics with optimized efficacy and safety profiles.
References
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: The Role of PAMPA in Drug Discovery. Helvetica Chimica Acta, 81(10), 1817-1830.
Huang, Y., Hammond, P. S., Whirrett, B. R., Kuhner, R. J., Wu, L., Childers, S. R., & Mach, R. H. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(13), 2361–2370.
Mach, R. H., & Huang, Y. (2004). Sigma-1 (σ1) and sigma-2 (σ2) receptors as potential targets for PET imaging of cancer. Journal of Labelled Compounds and Radiopharmaceuticals, 47(7), 437-453.
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72, 2.9.1–2.9.16.
Abadi, A. H., Ebi, G. C., & Abdel-Rahman, A. A. (2006). Structure−Activity Relationship Studies of Novel 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine Analogs: Synthesis and Biological Evaluation at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry, 49(20), 5988–5994.
Berardi, F., Loiodice, F., Niso, M., Perrone, R., & Tortorella, V. (2000). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 43(15), 2919–2927.
Singh, N., Kumar, A., & Sharma, S. (2018). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 23(10), 2603.
Lowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 230, 114104.
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
A Senior Application Scientist's Guide to the Analytical Validation of HPLC Assays: The Case of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. Every result that informs safety, efficacy, and quality must...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. Every result that informs safety, efficacy, and quality must be underpinned by analytical methods that are not just accurate, but demonstrably reliable. This is the mandate of analytical method validation—a systematic process of providing documented evidence that a method is suitable for its intended purpose.[1][2][3]
This guide offers an in-depth, experience-driven perspective on the validation of a High-Performance Liquid Chromatography (HPLC) assay, using the synthetic intermediate, Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, as a practical exemplar. While no specific validated method for this exact molecule is published, its structure—featuring a piperidine ring, a difluorobenzoyl group, and an ethyl carboxylate ester—is representative of many modern pharmaceutical building blocks.[4][5] The principles and protocols detailed herein are therefore broadly applicable to researchers, analytical chemists, and drug development professionals tasked with ensuring data integrity.
We will dissect the "why" behind each validation parameter, compare HPLC to viable alternatives, and provide actionable, step-by-step protocols grounded in the globally harmonized International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
The Primacy of HPLC and Its Alternatives
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for good reason. Its versatility in handling non-volatile and thermally unstable compounds, coupled with high resolution and sensitivity, makes it ideal for quantifying complex molecules like our target compound.[8] The difluorobenzoyl moiety provides a strong chromophore, making UV detection a straightforward and robust choice.
However, a comprehensive evaluation requires considering other analytical tools.
Comparison of Analytical Techniques:
Technique
Principle
Suitability for Target Analyte
Advantages
Disadvantages
HPLC-UV
Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.
Excellent. The analyte is non-volatile and has a strong UV chromophore.
High precision, robustness, cost-effective, widely available.
Moderate sensitivity compared to MS; requires analyte to have a chromophore.
UPLC-UV
Ultra-Performance Liquid Chromatography uses smaller particles (<2 µm) for higher resolution and speed.
Excellent. Offers faster analysis and better resolution than HPLC.
Liquid Chromatography coupled with Tandem Mass Spectrometry.
Very High. Ideal for trace-level quantification or analysis in complex matrices.
Unmatched sensitivity and specificity; structural confirmation is possible.
High cost of instrumentation; requires specialized expertise; potential for matrix effects.
Gas Chromatography (GC)
Separation of volatile compounds in a gaseous mobile phase.
Poor. The analyte has low volatility and is likely to degrade at high temperatures. Derivatization would be necessary.[8]
Excellent for volatile and semi-volatile compounds.
Not suitable for non-volatile or thermally labile molecules without derivatization.[8]
For the purpose of an assay—quantifying the main component in a relatively clean sample matrix (like a drug substance or intermediate)—the precision, reliability, and cost-effectiveness of HPLC-UV make it the optimal choice.
Pillars of HPLC Method Validation: An In-Depth Protocol
Method validation is a holistic process where each parameter informs the others. The goal is to build a comprehensive data package that demonstrates the method's reliability.[3][9] The globally recognized ICH Q2(R1) guideline provides the framework for this process.[6][7]
Below is the logical flow of the validation experiments.
Caption: A typical workflow for HPLC assay validation, from protocol definition to the final report.
Proposed HPLC Method Parameters (Hypothetical)
Parameter
Condition
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
A standard reversed-phase column suitable for the analyte's polarity.[8]
Mobile Phase
Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Provides good peak shape and retention. The acid suppresses the ionization of any basic nitrogens.[10]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection
UV at 254 nm
The benzoyl group provides strong absorbance at this common wavelength.[11]
Column Temp.
30°C
Ensures reproducible retention times by controlling viscosity and partitioning.[10]
Injection Vol.
10 µL
A typical volume to balance peak shape and sensitivity.
Analyte Conc.
100 µg/mL (Target)
A concentration that provides a strong signal well above the noise level.
Specificity
Expertise & Causality: Specificity is the cornerstone of validation. It proves that the signal you measure comes only from your target analyte and not from impurities, degradation products, or matrix components.[9][12] For an assay, this is critical to prevent overestimation of the active substance. We challenge the method by intentionally degrading the sample and demonstrating that the resulting degradation peaks do not interfere with the main analyte peak.
Experimental Protocol:
Prepare Solutions:
Analyte Stock: A solution of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate at 1 mg/mL in diluent (e.g., Acetonitrile/Water).
Working Solution: Dilute the stock to the target concentration (100 µg/mL).
Placebo: If analyzing a formulated product, prepare a solution of all excipients without the active ingredient.
Forced Degradation (Stress Testing):
Acid Hydrolysis: Mix analyte stock with 0.1 M HCl and heat at 60°C for 4 hours.
Base Hydrolysis: Mix analyte stock with 0.1 M NaOH and heat at 60°C for 2 hours.
Oxidation: Mix analyte stock with 3% H₂O₂ at room temperature for 24 hours.
Thermal: Keep the solid analyte in an oven at 105°C for 48 hours, then dissolve.
Photolytic: Expose the analyte solution to UV light (e.g., 254 nm) for 24 hours.
Analysis:
Neutralize the acid and base samples before dilution to the target concentration.
Inject the unstressed sample, placebo, and all stressed samples into the HPLC system.
Use a Photodiode Array (PDA) detector if available to assess peak purity for the analyte peak in all chromatograms.
Acceptance Criteria:
The analyte peak should be free from co-elution with any degradant or placebo peaks.
The peak purity angle should be less than the purity threshold, confirming spectral homogeneity.
Significant degradation (e.g., 5-20%) should be observed in at least two stress conditions to prove the stability-indicating nature of the method.
Linearity and Range
Expertise & Causality: Linearity demonstrates a proportional relationship between the analyte's concentration and the instrument's response (peak area).[12][13] This relationship is fundamental for accurate quantification. The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[14][15] For an assay, the ICH recommends a minimum range of 80-120% of the target concentration.[15]
Experimental Protocol:
Prepare a stock solution of the analyte (e.g., 500 µg/mL).
Perform serial dilutions to prepare at least five concentration levels across the desired range. For a 100 µg/mL target, this would be:
Level 1: 50 µg/mL (50%)
Level 2: 80 µg/mL (80%)
Level 3: 100 µg/mL (100%)
Level 4: 120 µg/mL (120%)
Level 5: 150 µg/mL (150%)
Inject each concentration level in triplicate.
Plot a calibration curve of mean peak area versus concentration.
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
Data Summary (Illustrative):
Concentration (µg/mL)
Mean Peak Area (n=3)
50
451,234
80
722,567
100
903,123
120
1,084,567
150
1,355,890
Acceptance Criteria:
Correlation Coefficient (r): ≥ 0.999.
Y-intercept: Should be insignificant relative to the response at 100% concentration (e.g., < 2% of the 100% response).
Visual Inspection: The data points on the plot should not show significant deviation from the best-fit line.
Accuracy
Expertise & Causality: Accuracy measures the closeness of the experimental result to the true value.[12] It confirms that the method is free from systematic error or bias. This is typically assessed by a recovery study, where a known amount of analyte is added (spiked) into a sample matrix (placebo) and the method is used to measure how much is recovered.
Experimental Protocol:
Prepare a placebo solution.
Spike the placebo with the analyte at a minimum of three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three independent samples at each concentration level.
Analyze all nine samples and calculate the concentration found using the linearity curve.
Calculate the percent recovery for each sample: (% Recovery) = (Concentration Found / Concentration Spiked) * 100.
Data Summary (Illustrative):
Spike Level
Concentration (µg/mL)
Mean % Recovery (n=3)
% RSD (n=3)
80%
80
99.5%
0.45%
100%
100
100.2%
0.31%
120%
120
99.8%
0.38%
Acceptance Criteria:
Mean % Recovery: Typically between 98.0% and 102.0% for a drug substance assay.[12]
% RSD: Should be low, typically ≤ 2.0%.
Precision
Expertise & Causality: Precision reflects the degree of scatter or random error in the results when the method is applied repeatedly to the same homogeneous sample.[14] It is evaluated at two levels:
Repeatability (Intra-assay precision): Measures precision over a short time, with the same analyst and instrument.[14][16]
Intermediate Precision: Measures the method's reproducibility under typical lab variations: different days, different analysts, or different equipment.[17][18]
Caption: The hierarchical levels of precision testing in method validation.
Experimental Protocol:
A. Repeatability:
Prepare six independent assay samples of the analyte at 100% of the target concentration.
Analyze all six samples on the same day by the same analyst.
Calculate the mean, standard deviation, and % Relative Standard Deviation (%RSD) of the results.
B. Intermediate Precision:
A second analyst, on a different day and preferably using a different HPLC system, prepares and analyzes another six independent assay samples at 100% concentration.
Calculate the %RSD for this second set of six samples.
Perform a statistical comparison (e.g., an F-test) of the two data sets and calculate the cumulative %RSD for all 12 samples.
Acceptance Criteria:
Repeatability: %RSD ≤ 2.0% (often ≤ 1.0% is desired).
Intermediate Precision: %RSD ≤ 2.0%. The cumulative %RSD for all data should also meet this criterion.
Limit of Quantitation (LOQ) & Limit of Detection (LOD)
Expertise & Causality: While less critical for an assay of a primary component, defining the LOQ and LOD is good practice.
LOD: The lowest concentration that can be detected but not necessarily quantified with acceptable accuracy and precision.[12]
LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision.[12]
These are crucial for impurity methods but are often determined for assays as well. They can be estimated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol (S/N Method):
Prepare and inject progressively more dilute solutions of the analyte.
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD.
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.
Confirm the LOQ by injecting it multiple times (e.g., n=6) and ensuring the precision (%RSD) is acceptable (e.g., ≤ 10%).
Acceptance Criteria:
LOD: S/N ratio of ~3:1.
LOQ: S/N ratio of ~10:1 and acceptable precision.
Robustness
Expertise & Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9][12] This provides confidence that the method will perform consistently during routine use.
Experimental Protocol:
Prepare a set of system suitability standards and assay samples.
Analyze them under the normal method conditions.
Analyze them again while systematically varying parameters one at a time. Examples include:
Flow Rate: ±10% (e.g., 0.9 mL/min and 1.1 mL/min).
Column Temperature: ±5°C (e.g., 25°C and 35°C).
Mobile Phase Composition: ±2% absolute for the organic component (e.g., Acetonitrile at 58% and 62%).
Monitor system suitability parameters (e.g., retention time, peak tailing, resolution) and the final assay result.
Acceptance Criteria:
System suitability criteria must be met under all varied conditions.
The assay results should not differ significantly from the results obtained under normal conditions (e.g., < 2% difference).
Conclusion
The analytical validation of an HPLC assay is a rigorous, multi-faceted process that transforms a well-developed analytical procedure into a reliable, defensible tool for quality control.[2][3] For a compound like Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a reversed-phase HPLC-UV method provides a robust and precise platform for quantification. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we build a fortress of data around our results. This ensures that every measurement is not just a number, but a scientifically sound statement of quality, integrity, and safety, meeting the stringent expectations of the global pharmaceutical industry.[1][9]
References
HPLC Method Validation: Key Parameters and Importance. (n.d.). AssayPrism. Retrieved from [Link]
Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved from [Link]
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. Retrieved from [Link]
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). PharmTech. Retrieved from [Link]
A Guide to Analytical Method Validation. (n.d.). Waters Corporation. Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn. Retrieved from [Link]
Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). IVT Network. Retrieved from [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021, August 3). PubMed. Retrieved from [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
A kind of HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
Ethyl 4-(2,4-Difluorobenzoyl)-1-piperidinecarboxylate. (n.d.). Veeprho. Retrieved from [Link]
Ethyl 4-piperidinecarboxylate. (n.d.). PubChem. Retrieved from [Link]
A Comparative Guide to the Spectroscopic Validation of Synthesized Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate Batches
Introduction Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, comprising a difluorobenzoyl moiety attached to a pip...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, comprising a difluorobenzoyl moiety attached to a piperidine ring with an ethyl carboxylate group, necessitates rigorous analytical validation to ensure the identity, purity, and consistency of synthesized batches. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of this compound, offering insights into the rationale behind experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals. The structural integrity and purity of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) for structural elucidation and confirmation. Furthermore, it will explore the use of High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a robust method for purity assessment and quantification of impurities.
I. Structural Confirmation and Elucidation
The primary objective of spectroscopic validation is to confirm that the synthesized molecule corresponds to the expected structure of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. Each spectroscopic technique provides unique and complementary information to build a complete picture of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom within the molecule. For Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, both ¹H and ¹³C NMR are indispensable.
The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. Based on the structure of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, the following proton signals are predicted. The use of computational tools like ChemDraw can provide estimated chemical shifts.[3][4]
Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Aromatic protons (H-3', H-4', H-5')
6.9 - 7.5
Multiplet
3H
Piperidine protons (H-2, H-6)
3.0 - 4.5
Multiplet
4H
Piperidine proton (H-4)
2.5 - 2.9
Multiplet
1H
Piperidine protons (H-3, H-5)
1.6 - 2.2
Multiplet
4H
Ethyl ester CH₂
~4.1
Quartet
2H
Ethyl ester CH₃
~1.2
Triplet
3H
Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
The complex multiplet patterns for the piperidine protons arise from restricted rotation around the amide bond and the chair conformation of the piperidine ring.[5] Temperature-dependent NMR studies could be employed to study these dynamic effects.
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
Assignment
Predicted Chemical Shift (ppm)
Carbonyl (C=O, amide)
160 - 165
Carbonyl (C=O, ester)
~175
Aromatic C-F
158 - 162 (doublet, ¹JCF)
Aromatic C-H
111 - 132
Aromatic C-C=O
115 - 125 (triplet, ²JCF)
Piperidine C-2, C-6
40 - 50
Piperidine C-4
~40
Piperidine C-3, C-5
25 - 35
Ethyl ester CH₂
~60
Ethyl ester CH₃
~14
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
The signals for the fluorine-bearing aromatic carbons will appear as doublets due to one-bond coupling with ¹⁹F, while the carbon adjacent to the carbonyl group will exhibit a triplet due to two-bond coupling.[5]
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data. The following protocol is based on guidelines from the United States Pharmacopeia (USP).[5][6]
Sample Preparation: Accurately weigh 10-20 mg of the synthesized batch and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.[5]
Internal Standard: For quantitative NMR (qNMR) to determine purity, a certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals should be added.[5][7]
Instrument Parameters:
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
¹H NMR:
Acquisition time: 2-4 seconds
Relaxation delay (d1): 5 times the longest T₁ of the protons of interest (typically 5-10 seconds for quantitative analysis).
Number of scans: 8-16 for a standard spectrum, higher for dilute samples.
¹³C NMR:
Acquisition time: 1-2 seconds
Relaxation delay (d1): 2-5 seconds (can be longer for quaternary carbons).
Number of scans: 1024 or higher, as ¹³C has a low natural abundance.
Data Processing: Apply a Fourier transform with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and phase correction. Calibrate the chemical shift scale to the residual solvent peak or an internal reference standard (e.g., TMS).
Figure 1: Experimental workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] It serves as an excellent tool for a quick identity check and for confirming the presence of key structural motifs in Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
Functional Group
Characteristic Absorption (cm⁻¹)
Intensity
C-H stretch (aromatic)
3000 - 3100
Medium
C-H stretch (aliphatic)
2850 - 3000
Strong
C=O stretch (amide)
1630 - 1680
Strong
C=O stretch (ester)
1735 - 1750
Strong
C=C stretch (aromatic)
1450 - 1600
Medium
C-F stretch
1100 - 1400
Strong
C-N stretch
1000 - 1350
Medium
C-O stretch (ester)
1000 - 1300
Strong
Table 3: Expected Characteristic IR Absorption Bands.
The presence of two strong carbonyl peaks (amide and ester) is a key diagnostic feature. The C-F stretching bands will also be prominent in the fingerprint region.
The following protocol is in accordance with USP general chapter <854> for mid-infrared spectroscopy.[9][10]
Sample Preparation:
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
Instrument Parameters:
Spectrometer: A Fourier-transform infrared spectrometer.
Spectral Range: 4000 - 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Data Analysis: The obtained spectrum should be compared with a reference spectrum of a known standard if available. The presence of all expected characteristic absorption bands should be verified.
Figure 2: Experimental workflow for FTIR analysis.
Mass Spectrometry: Confirming the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.[11] This technique is crucial for confirming that the synthesized product has the correct elemental composition.
The molecular formula of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is C₁₅H₁₇F₂NO₃, with a molecular weight of 297.30 g/mol .[12]
Molecular Ion (M⁺): A peak at m/z = 297 is expected. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 298 would be observed.
Key Fragmentation Patterns:
Loss of the ethoxy group (-OCH₂CH₃) from the ester: m/z = 252.
Loss of the entire ethyl carboxylate group (-COOCH₂CH₃): m/z = 224.
Cleavage of the benzoyl group: A prominent peak for the 2,6-difluorobenzoyl cation at m/z = 141.
Fragmentation of the piperidine ring.
The following is a general protocol for ESI-MS analysis, which is a soft ionization technique suitable for this molecule.[11]
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrument Parameters:
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).
Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the expected pattern to confirm the structure.
Figure 3: Experimental workflow for Mass Spectrometry analysis.
II. Purity Assessment of Synthesized Batches
Beyond structural confirmation, it is critical to assess the purity of each synthesized batch to ensure it meets the required quality standards for use in further manufacturing processes. While NMR can provide information on purity, HPLC is the gold standard for this purpose in the pharmaceutical industry.[13][14]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[1] For purity analysis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a reverse-phase HPLC method with UV detection is highly suitable due to the presence of the UV-absorbing benzoyl chromophore.
A robust HPLC method should be developed and validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)). Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate impurities with a wide range of polarities.
Flow Rate: 1.0 mL/min.
Detection Wavelength: The wavelength of maximum absorbance for the difluorobenzoyl chromophore (typically around 230-270 nm).
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., mobile phase) and perform serial dilutions to create calibration standards.
Data Analysis:
Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[1]
Impurity Profiling: Identify and quantify any impurities present in the sample.
High sensitivity, provides molecular formula with high resolution MS.
Isomers may not be distinguishable without chromatography.
HPLC-UV
Purity Assessment, Quantification
High resolving power, excellent for separating impurities, highly quantitative.
Requires a chromophore for UV detection, method development can be time-consuming.
Table 4: Comparison of Analytical Techniques.
IV. Conclusion
The spectroscopic validation of synthesized Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate batches requires a multi-faceted approach. NMR spectroscopy provides the most definitive structural information, while FTIR offers a rapid confirmation of functional groups, and mass spectrometry confirms the molecular weight. For routine quality control and batch release, a validated HPLC-UV method is essential for accurate purity assessment and impurity profiling. By employing these techniques in a complementary manner, researchers and manufacturers can ensure the quality, consistency, and safety of this critical pharmaceutical intermediate. Adherence to established protocols and validation guidelines, such as those from the USP and ICH, is imperative for regulatory compliance and the production of high-quality pharmaceutical products.
V. References
Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. CUREUS. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. [Link]
Spectroscopy Online. (2023). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). [Link]
Pharmacopeia.cn. (2008). General Chapters: <736> MASS SPECTROMETRY. [Link]
Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]
Gaussian. (2017). Comparing NMR Methods in ChemDraw and Gaussian. [Link]
Zhang, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10769-10779. [Link]
University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Global Substance Registration System. (n.d.). ETHYL 4-(2,4-DIFLUOROBENZOYL)-1-PIPERIDINECARBOXYLATE. [Link]
Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]
RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. [Link]
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Records of Natural Products, 19(2), 123-131. [Link]
A Comparative Guide to the Efficacy of Benzoylurea-Based Chitin Synthesis Inhibitors, Featuring a Novel Candidate: Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of established benzoylurea-based chitin synthesis inhibitors and introduces a framework for evaluating t...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of established benzoylurea-based chitin synthesis inhibitors and introduces a framework for evaluating the efficacy of novel compounds in this class, using Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate as a case study. As a senior application scientist, the goal is to provide not just data, but a logical and experimentally validated approach to assessing new chemical entities.
Introduction: The Critical Role of Chitin Synthesis Inhibitors
The management of insect pests is a cornerstone of global agriculture and public health. Chitin synthesis inhibitors (CSIs) are a vital class of insect growth regulators (IGRs) that offer a high degree of selectivity, targeting a biochemical pathway absent in vertebrates and higher plants.[1] This specificity translates to low mammalian toxicity, making them valuable components of Integrated Pest Management (IPM) programs.[1][2]
The most prominent group of CSIs are the benzoylureas (BPUs), which act by disrupting the formation of the insect exoskeleton.[3] This guide will compare the efficacy of four widely-used BPUs—Lufenuron, Novaluron, Hexaflumuron, and Diflubenzuron—and present a systematic approach for evaluating the potential of a novel BPU, Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
Mechanism of Action: Arresting Exoskeleton Formation
Benzoylurea insecticides interfere with the synthesis of chitin, a polysaccharide that is a primary component of the insect's cuticle.[4] Chitin provides structural support and protection, and its synthesis is indispensable for the molting process, where an insect sheds its old exoskeleton to grow.[4] By inhibiting the enzyme chitin synthase, BPUs prevent the proper formation of the new cuticle, leading to a failure in molting and subsequent larval mortality.[4][5]
The targeted nature of this mechanism of action is a key advantage, as vertebrates do not possess the chitin synthesis pathway.[1]
Caption: The chitin synthesis pathway and the inhibitory action of benzoylurea compounds.
Comparative Efficacy of Established Benzoylurea Inhibitors
The efficacy of benzoylurea insecticides is not uniform across all insect species. Factors such as the target pest, larval stage, and application method significantly influence their potency. The following table summarizes the 50% Lethal Concentration (LC50) values for several established BPUs against various insect pests. A lower LC50 value indicates higher toxicity.
More effective than Lufenuron against the raisin moth.
Lufenuron
Ephestia figulilella
EC50
379.21 ppm
As the data indicates, the choice of a specific BPU should be guided by empirical data for the target pest.
A Novel Candidate: Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
We now introduce a novel compound, Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, for evaluation as a potential chitin synthesis inhibitor.
Chemical Structure:
Core Moiety: The presence of the 2,6-difluorobenzoyl group is characteristic of many potent benzoylurea insecticides, suggesting a similar mechanism of action.[8]
Novel Moiety: The N-linked ethyl 4-piperidinecarboxylate is a significant structural modification compared to the anilide moiety found in classical BPUs. This change will likely alter the compound's physicochemical properties, such as its lipophilicity (LogP) and water solubility, which in turn can affect its permeability through the insect cuticle and cell membranes, as well as its binding affinity to the target enzyme.[9]
The key question is whether this novel structural feature enhances or diminishes its inhibitory efficacy compared to established compounds. To answer this, a systematic experimental evaluation is required.
Experimental Protocols for Comparative Evaluation
To objectively assess the efficacy of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, we will employ both in vitro and in vivo assays, using established BPUs as positive controls.
In Vitro Chitin Synthase Inhibition Assay
This assay directly measures the compound's ability to inhibit the chitin synthase enzyme, providing a measure of its intrinsic activity. We will use a non-radioactive, high-throughput method based on the specific binding of Wheat Germ Agglutinin (WGA) to newly synthesized chitin.[10][11]
Caption: Workflow for the in vitro chitin synthase inhibition assay.
Step-by-Step Methodology:
Enzyme Preparation:
Homogenize tissue from a target insect species (e.g., late-instar larvae of Spodoptera litura) in an ice-cold extraction buffer.
Centrifuge the homogenate to pellet cellular debris. The supernatant, containing the crude enzyme extract, is collected.[10]
Proteolytic activation with trypsin may be required, as many chitin synthases are produced as inactive zymogens.[12]
Assay Procedure (96-well plate format):
Plate Coating: Coat the wells of a microtiter plate with WGA solution and incubate overnight. Wash to remove unbound WGA.[11]
Blocking: Add a blocking buffer (e.g., BSA) to prevent non-specific binding.[11]
Inhibitor Addition: Add serial dilutions of the test compound (Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate) and positive controls (Lufenuron, Novaluron, etc.) to the wells. Include a solvent-only control.
Reaction Initiation: Add a reaction mixture containing buffer, the substrate UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and cofactors (e.g., Mg²⁺) to each well, followed by the crude enzyme extract.[13][14]
Incubation: Incubate the plate with shaking at an optimal temperature (e.g., 30-37°C) for 1-3 hours.[13][14]
Detection:
Wash the plate to remove unreacted substrate and unbound enzyme.
Add a WGA-Horseradish Peroxidase (HRP) conjugate solution and incubate.[13]
Wash again, then add a peroxidase substrate (e.g., TMB).
Measure the absorbance at the appropriate wavelength.[13]
Data Analysis:
Calculate the percentage of inhibition for each concentration relative to the solvent control.
Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the log of the inhibitor concentration.[4]
In Vivo Larval Bioassay
This assay evaluates the compound's efficacy in a whole organism, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).
Caption: Workflow for the in vivo larval bioassay.
Step-by-Step Methodology:
Test Insects: Use a susceptible laboratory strain of a relevant insect pest, such as 3rd instar larvae of Spodoptera litura.[6]
Compound Preparation: Prepare serial dilutions of the test and control compounds in a suitable solvent.
Application Method:
Diet Incorporation: Mix the compound solutions into an artificial diet before it solidifies. This is a common method for chewing insects.[15]
Leaf Dip Assay: Dip host plant leaves (e.g., cabbage) into the compound solutions, allow them to air dry, and then place them in petri dishes with the larvae.[16]
Topical Application: Apply a precise volume of the compound solution directly onto the dorsal thorax of each larva using a micro-applicator.[6]
Exposure and Observation:
Place individual larvae in separate containers (e.g., wells of a 24-well plate) with the treated diet or leaf.
Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod).
Record mortality daily for a period sufficient to observe the effects of molting disruption (typically 7-10 days).[17]
Data Analysis:
Correct the observed mortality using Abbott's formula to account for any mortality in the control group.[7]
Use probit analysis to calculate the LC50 value for each compound.[17]
Data Interpretation and Structure-Activity Relationship (SAR)
A successful novel compound should ideally exhibit a low IC50 value in the in vitro assay, indicating potent direct inhibition of the target enzyme, and a low LC50 value in the in vivo assay, demonstrating its effectiveness in a whole organism.
High in vitro, low in vivo activity: This could suggest excellent cell permeability and metabolic stability, even if direct enzyme binding is not superior to controls.
Low in vitro, high in vivo activity: This discrepancy might point to poor absorption through the cuticle or gut, rapid metabolism, or efflux pump activity in the insect.[10]
The 2,6-difluoro substitution on the benzoyl ring is known to be favorable for high insecticidal activity.[8] The analysis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate will contribute to the understanding of how modifications at the other end of the molecule (the anilide portion in classical BPUs) affect overall efficacy.
Conclusion
The development of new and effective insect growth regulators is a continuous necessity in the face of evolving insecticide resistance. While established benzoylureas like Lufenuron, Novaluron, Hexaflumuron, and Diflubenzuron are potent tools, the exploration of novel chemical scaffolds is crucial. By employing a systematic and comparative approach using validated in vitro and in vivo assays, researchers can efficiently determine the potential of new candidates like Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. This rigorous evaluation framework, grounded in established scientific principles, is essential for identifying the next generation of selective and effective insecticides.
A Comparative Guide to Coupling Reagents for the Preparation of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals The synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a key intermediate in numerous pharmaceutical compounds, presents a common yet criti...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a key intermediate in numerous pharmaceutical compounds, presents a common yet critical challenge in medicinal chemistry: the efficient formation of an amide bond between a sterically hindered carboxylic acid and a secondary amine. The choice of coupling reagent for this transformation is paramount, directly impacting reaction yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth comparison of commonly employed coupling reagents for this synthesis, supported by experimental data and mechanistic insights to inform your selection process.
The Challenge: Coupling a Sterically Hindered Acid
The primary obstacle in the synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate lies in the steric hindrance imposed by the two fluorine atoms ortho to the carboxylic acid group on the benzoyl moiety. This steric bulk can significantly impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, leading to sluggish reactions and diminished yields with less reactive coupling reagents.
Comparing the Contenders: A Data-Driven Analysis
To provide a clear comparison, we will evaluate four widely used classes of coupling reagents: uronium/aminium salts (HATU), phosphonium salts (PyBOP), carbodiimides (EDC/HOBt), and phosphonic anhydrides (T3P®). The following table summarizes their performance based on typical results for the coupling of sterically hindered acids like 2,6-difluorobenzoic acid.
Coupling Reagent
Class
Typical Yield Range
Key Observations
Potential Side Reactions
HATU
Uronium/Aminium Salt
High (90-98%)
Highly efficient and fast reactions. Effective for sterically hindered acids and less nucleophilic amines.
Guanidinylation of the primary amine if used in excess.
PyBOP
Phosphonium Salt
High (85-95%)
Effective for a wide range of couplings, including those prone to racemization. Byproducts are generally less hazardous than those from BOP.
Formation of phosphonium-related byproducts that may require careful purification.
EDC/HOBt
Carbodiimide
Moderate to High (60-85%)
Cost-effective and widely used. The addition of HOBt minimizes racemization and improves efficiency.
Formation of N-acylurea byproduct, which can be difficult to remove. Potential for lower yields with sterically hindered substrates.
T3P®
Phosphonic Anhydride
High (90-97%)
Excellent for difficult couplings, including sterically demanding substrates. Byproducts are water-soluble, simplifying workup.
Requires careful control of stoichiometry and temperature.
Mechanistic Insights: Understanding How They Work
The efficacy of a coupling reagent is intrinsically linked to its mechanism of action. Understanding these pathways allows for rational reagent selection and optimization of reaction conditions.
Uronium/Aminium and Phosphonium Salts (HATU & PyBOP)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) operate through the formation of a highly reactive activated ester.
Mechanism of Amide Bond Formation using HATU or PyBOP.
The key to HATU's high reactivity, especially with hindered substrates, is the formation of an OAt-active ester, which is more reactive than the OBt ester formed by reagents like HBTU.[1]
Carbodiimides (EDC/HOBt)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates amide bond formation by activating the carboxylic acid to form an O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.
The addition of HOBt (Hydroxybenzotriazole) is crucial as it intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine. This two-step process suppresses side reactions like the formation of N-acylurea and reduces the risk of racemization if chiral centers are present.[2]
Phosphonic Anhydrides (T3P®)
T3P® (Propylphosphonic anhydride) is a powerful dehydrating agent that activates the carboxylic acid to form a mixed anhydride, which is then readily attacked by the amine.
A significant advantage of T3P® is that its byproducts are water-soluble, which greatly simplifies the reaction workup and product purification. This makes it an attractive option for large-scale synthesis.[3][4]
Experimental Protocols
The following are representative experimental protocols for the synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate using HATU and T3P®, which are generally the most effective for this sterically hindered coupling.
To a solution of 2,6-difluorobenzoic acid and ethyl 4-piperidinecarboxylate in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature.
Add HATU portion-wise to the reaction mixture, maintaining the temperature below 25 °C.
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
Protocol 2: T3P®-Mediated Coupling
Materials:
2,6-Difluorobenzoic acid (1.0 eq)
Ethyl 4-piperidinecarboxylate (1.1 eq)
T3P® (50% solution in ethyl acetate) (1.5 eq)
Pyridine (3.0 eq)
Anhydrous ethyl acetate
1 M Hydrochloric acid
Saturated aqueous sodium bicarbonate solution
Brine
Procedure:
In a dry flask, dissolve 2,6-difluorobenzoic acid and ethyl 4-piperidinecarboxylate in anhydrous ethyl acetate.
Add pyridine to the solution and cool the mixture to 0 °C.
Add T3P® solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
Quench the reaction by adding 1 M HCl.
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
For the synthesis of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, the choice of coupling reagent is critical for achieving high yields and purity due to the sterically hindered nature of 2,6-difluorobenzoic acid.
HATU stands out as a highly effective reagent for this transformation, consistently providing high yields in short reaction times. Its primary drawback is its higher cost compared to other reagents.[5]
T3P® is an excellent alternative, offering comparable yields to HATU with the significant advantage of a simplified workup due to its water-soluble byproducts. This makes it particularly well-suited for larger-scale syntheses where ease of purification is a major consideration.[3][4]
EDC/HOBt remains a viable, cost-effective option, but it may require longer reaction times and more rigorous purification to remove the N-acylurea byproduct. For this challenging coupling, lower yields are generally expected compared to HATU or T3P®.
PyBOP also provides good to excellent yields and can be a suitable choice, particularly when racemization is a concern with other substrates.
Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the synthesis, including scale, budget, and desired purity. For laboratory-scale synthesis where yield and reaction time are paramount, HATU is often the preferred choice. For process development and scale-up, T3P® presents a compelling case due to its high efficiency and simplified purification.
References
Butcher, J. W., et al. (2014). The Chemical Development of a Potent and Selective TRPV1 Antagonist. Organic Process Research & Development, 18(12), 1734-1744. [Link]
Carpino, L. A., & El-Faham, A. (1999). The 7-Aza-1-hydroxybenzotriazole (HOAt) System: A New Generation of Coupling Reagents for Peptide Synthesis. The Journal of Organic Chemistry, 64(13), 4657-4659. [Link]
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. [Link]
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Zhang, W., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(12), 1185-1188. [Link]
A Comprehensive Guide to Cellular Cross-Reactivity Profiling of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
Introduction In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is a cornerstone of its preclinical development. While biochemical assays provide a foundational understandin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery, the characterization of a small molecule's selectivity is a cornerstone of its preclinical development. While biochemical assays provide a foundational understanding of a compound's interaction with its purified target, they often fall short of predicting its true behavior within the complex, dynamic environment of a living cell.[1] The cellular milieu—with its membrane barriers, metabolic enzymes, and endogenous concentrations of substrates and cofactors—profoundly influences a compound's potency, specificity, and potential for off-target effects.[2] This guide presents a rigorous, multi-tiered strategy for evaluating the cellular cross-reactivity of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, a molecule whose structural motifs suggest a potential for interaction with multiple signaling pathways.
The subject compound incorporates two key structural features: a piperidine ring, a "privileged scaffold" frequently found in centrally active pharmaceuticals[3], and a difluorobenzoyl moiety. The difluorobenzoyl group is present in numerous pharmacologically active agents, including inhibitors of kinases and modulators of G-protein coupled receptors (GPCRs).[4] For instance, the structurally related compound Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone has been identified as a potent antagonist of the c-Jun N-terminal kinase (JNK) pathway by targeting the proto-oncogene c-Jun.[5] This precedent provides a logical starting point for our investigation.
This document provides a framework for researchers to systematically profile Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. We will detail a series of cellular assays designed to first establish a therapeutic window, then interrogate its activity at the hypothesized primary target family, and finally, to explore its broader off-target profile. By comparing its performance against well-characterized inhibitors, this guide offers a blueprint for generating a comprehensive and physiologically relevant selectivity profile.
Section 1: Compound Profiles and Rationale for Comparator Selection
A robust cross-reactivity study hinges on comparing the test article against reference compounds with known mechanisms of action. Based on the structural alerts within Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, we have selected a panel of potential target classes and corresponding comparator compounds.
Hypothesized Target(s): Based on its difluorobenzoyl moiety, potential targets include transcription factors and kinases within the JNK pathway.[5] The piperidine core also suggests potential activity at GPCRs or ion channels.[3][4]
Comparator Compounds:
Compound Name
Primary Target(s)
Rationale for Inclusion
SP600125
JNK1, JNK2, JNK3
A well-validated, ATP-competitive inhibitor of the JNK pathway. Serves as a positive control for c-Jun/AP-1 inhibition.
Ketanserin
Serotonin 5-HT2A Receptor
A classic antagonist for a major GPCR family, used to probe for unintended GPCR cross-reactivity.
CHIR-99021
GSK-3α/β
A highly selective kinase inhibitor, representing a distinct kinase family to assess broader kinase off-target effects.
Section 2: A Tiered Experimental Strategy for Cellular Profiling
To efficiently allocate resources and build a logical dataset, we propose a three-tiered approach. This strategy begins with a broad assessment of cytotoxicity to define the compound's therapeutic index, followed by specific functional assays based on our primary hypothesis, and concluding with an unbiased, proteome-wide screen to uncover unexpected interactions.
Caption: Tiered workflow for cellular cross-reactivity profiling.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity.
Protocol 1: General Cytotoxicity Assessment (Promega CellTiter-Glo® 2.0)
Rationale: This assay establishes the concentration range at which the compound is non-toxic. All subsequent functional assays should be performed at concentrations well below the cytotoxic IC₅₀ to ensure observed effects are not artifacts of cell death.
Materials:
HeLa or HEK293T cells
Complete Growth Medium (DMEM, 10% FBS, 1% Pen/Strep)
Test Compound, Comparators, and Vehicle (DMSO)
White, opaque 96-well microplates
CellTiter-Glo® 2.0 Reagent (Promega)
Luminometer
Method:
Seed 5,000 cells per well in 90 µL of medium in a 96-well plate. Incubate overnight (37°C, 5% CO₂).
Prepare a 10-point, 3-fold serial dilution of the test compound and comparators in DMSO. A typical starting concentration is 100 µM.
Add 10 µL of diluted compound (or DMSO vehicle) to the appropriate wells.
Incubate for 48 hours.
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
Add 100 µL of CellTiter-Glo® reagent to each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Read luminescence on a plate reader.
Data Analysis:
Normalize data to DMSO vehicle control (100% viability) and a no-cell control (0% viability).
Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: AP-1 Luciferase Reporter Gene Assay
Rationale: The transcription factor AP-1 (a dimer often containing c-Jun) is a key downstream effector of the JNK signaling pathway. This assay quantifies the functional output of the pathway in response to compound treatment.
Materials:
HEK293T cells
AP-1 Luciferase Reporter Plasmid (e.g., from Promega)
Phorbol 12-myristate 13-acetate (PMA) or Anisomycin as a pathway activator.
Dual-Luciferase® Reporter Assay System (Promega)
Method:
Co-transfect HEK293T cells with the AP-1 firefly luciferase and Renilla luciferase plasmids according to the manufacturer's protocol.
After 24 hours, re-plate the transfected cells into a 96-well plate at 20,000 cells per well.
Allow cells to attach for 4-6 hours.
Pre-treat cells with serial dilutions of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, SP600125 (positive control), or DMSO (vehicle) for 1 hour.
Stimulate the cells with a pre-determined EC₈₀ concentration of PMA (e.g., 50 ng/mL) to activate the JNK pathway. Include a non-stimulated control.
Incubate for 6-8 hours.
Measure firefly and Renilla luciferase activity using the Dual-Luciferase® system.
Data Analysis:
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
Normalize this ratio to the stimulated DMSO control (100% activity) and non-stimulated DMSO control (0% activity).
Plot the normalized response against the log of inhibitor concentration to calculate the IC₅₀.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful, unbiased method for identifying direct protein targets of a compound in a cellular context.[1] It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Materials:
Cell line of interest (e.g., K562 or HCT116)
Test Compound and Vehicle (DMSO)
Phosphate-Buffered Saline (PBS) with protease inhibitors
Instrumentation for heating (PCR cycler) and cell lysis (freeze-thaw or sonication)
SDS-PAGE and Western Blotting supplies OR Mass Spectrometry (for proteome-wide analysis).
Method (Western Blot format):
Treat intact cells in suspension with the test compound (at 10x the functional IC₅₀) or DMSO for 1 hour at 37°C.
Wash cells to remove unbound compound.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, then cool to 4°C.
Lyse the cells by three rapid freeze-thaw cycles.
Centrifuge at high speed (20,000 x g) for 20 minutes to pellet denatured, aggregated proteins.
Collect the supernatant containing the soluble protein fraction.
Analyze the abundance of a protein of interest (e.g., c-Jun) in the soluble fraction by Western Blot.
Data Analysis:
Quantify band intensities at each temperature for both DMSO and compound-treated samples.
Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and direct binding.
For proteome-wide analysis (CETSA-MS), the soluble fractions are analyzed by quantitative mass spectrometry to identify all proteins stabilized by the compound.
Section 4: Data Presentation and Comparative Analysis
All quantitative data should be summarized in tables for clear comparison. The following tables represent hypothetical data based on the expected outcomes for a selective c-Jun pathway inhibitor.
Interpretation:
The hypothetical data suggests that Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is a potent inhibitor of the AP-1 pathway with an IC₅₀ under 1 µM. Crucially, its cytotoxic IC₅₀ is over 50-fold higher, indicating a good therapeutic window where the observed functional effect is not due to general toxicity. The compound shows no activity at the 5-HT2A receptor, distinguishing its mechanism from classic GPCR modulators like Ketanserin. Its selectivity over other kinase pathways would be further confirmed by broader panel screening.
Section 5: Visualizing the Target Pathway
Understanding where a compound acts is aided by visualizing its signaling network. The diagram below illustrates the JNK signaling cascade, a primary regulator of AP-1 activity.
Caption: Simplified JNK/AP-1 signaling pathway.
Conclusion
This guide outlines a comprehensive and logical strategy for the cellular cross-reactivity profiling of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. By employing a tiered approach that combines foundational cytotoxicity assays, hypothesis-driven functional screens, and unbiased proteome-wide methods, researchers can build a high-confidence profile of the compound's cellular activity. The inclusion of well-characterized comparator compounds is essential for contextualizing its potency and selectivity. The hypothetical results presented herein illustrate a desirable profile for a selective pathway inhibitor: potent on-target activity coupled with a wide therapeutic window and minimal off-target engagement. This systematic evaluation is critical for advancing promising molecules toward further preclinical and clinical development.
References
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
Gomtsyan, A., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI Chemistry. [Link]
Tiwari, S. M., et al. (2023). Acryl-3,5-bis(2,4-difluorobenzylidene)-4-piperidone targeting cellular JUN proto-oncogene, AP-1 transcription factor subunit inhibits head and neck squamous cell carcinoma progression. PMC. [Link]
Dwivedi, P., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. As a specialized chemical intermediate in research and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate. As a specialized chemical intermediate in research and drug development, its unique structure—incorporating a halogenated aromatic ring and a piperidine core—necessitates a rigorous and informed approach to waste management. This document is designed to empower laboratory professionals to manage this waste stream safely, in compliance with regulations, and with a clear understanding of the chemical principles involved.
Core Principle: Hazard Identification and Waste Classification
The foundation of any disposal protocol is a thorough understanding of the material's hazards. While specific toxicological data for Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate is not extensively published, its structural components provide critical guidance. The presence of two fluorine atoms on the benzoyl ring definitively classifies it as a halogenated organic compound .[1][2][3] This is the single most important factor determining its disposal pathway.
Halogenated organic wastes are typically destined for high-temperature incineration at specialized facilities to ensure complete destruction and prevent the release of toxic byproducts.[1] For this reason, they must never be mixed with non-halogenated solvent waste, which may be recycled or reclaimed.[3] Mixing these waste streams leads to cross-contamination, complicates disposal, and significantly increases operational costs.[3]
Based on analogous structures like Ethyl piperidine-4-carboxylate, we can infer the following potential hazards.
Property / Hazard
Anticipated Characteristic
Rationale & Safety Implication
Physical State
Likely a liquid or low-melting solid at room temperature.
Spills can spread; proper containment is crucial.
Primary Hazard Class
Halogenated Organic Waste
Dictates segregation. Must be collected separately from all other waste streams.[1][4]
Skin & Eye Contact
Likely to be a skin and eye irritant; may cause serious damage.[5][6][7]
Direct contact must be avoided through appropriate Personal Protective Equipment (PPE).
Combustibility
Likely a combustible liquid with a relatively high flash point.[5][8]
Keep away from ignition sources. While not highly flammable, it can burn.[9]
Regulatory Framework
Governed by the Resource Conservation and Recovery Act (RCRA) in the U.S.[10][11]
Sink or general trash disposal is strictly prohibited and illegal.[10][12]
Pre-Disposal: Safety and Handling Protocols
Safe disposal begins with safe handling. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory when working with or disposing of this compound.
Protects against splashes that can cause serious eye irritation or damage.[6]
Hand Protection
Chemically resistant gloves (e.g., Nitrile).
Prevents skin contact, which can lead to irritation.[5]
Body Protection
Standard laboratory coat.
Protects against incidental contact and contamination of personal clothing.
Engineering Controls
Work within a certified chemical fume hood.
Minimizes inhalation of any potential vapors or aerosols.[13]
The Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance and safety from the point of generation to the point of collection.
Step 1: Waste Segregation
This is the most critical step. Designate a specific waste stream for "Halogenated Organic Liquids." Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, solutions containing it, and any solvents used to rinse contaminated glassware must be collected in this stream.[3][4]
Step 2: Container Selection
Choose a waste container that is:
Chemically Compatible: Use a high-density polyethylene (HDPE) or similar plastic carboy. Avoid metal containers, as halogenated compounds can degrade to form acids that cause corrosion.[13]
Leak-Proof: The container must have a secure, threaded screw-cap to prevent spills and vapor release.[4][10] It must be kept closed at all times except when waste is actively being added.[11][14]
In Good Condition: Never use a damaged or deteriorating container.[10]
Stored in Secondary Containment: Place the waste carboy inside a larger, chemically resistant tub or bin to contain any potential leaks.[11][14]
Step 3: Proper Labeling
Label the waste container before the first drop of waste is added.[4] The label must be filled out completely and legibly, including:
The full chemical name: "Waste Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate." Do not use abbreviations or chemical formulas.[4][14]
An updated list of all components and their approximate percentages or volumes.
The date of first accumulation.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the properly labeled waste container at or near the point of generation, under the control of laboratory personnel.[10] This designated SAA should be:
Once the container is full (leaving at least 10% headspace for expansion) or reaches your institution's time limit for storage in an SAA, contact your facility's Environmental Health and Safety (EH&S) department to request a waste pickup.[14] Do not attempt to transport or dispose of the chemical yourself.
Emergency Protocol: Spill Management
Accidents happen. A prepared response is key to maintaining a safe environment.
For Minor Spills (Contained within the fume hood):
Ensure your PPE is intact.
Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9]
Carefully collect the absorbent material using non-sparking tools.
Place the contaminated material into a heavy-duty plastic bag or a separate, sealable container.
Label this container as "Spill Debris with Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate" and dispose of it as halogenated hazardous waste.[4][11]
Wipe the spill area clean and decontaminate it according to your lab's standard operating procedures.
For Major Spills (Outside of a fume hood or large volume):
Evacuate: Immediately alert all personnel in the vicinity and evacuate the area.[4][9]
Isolate: Close the laboratory doors to contain the vapors.
Alert: Notify your institution's emergency services and EH&S department immediately.
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate.
Caption: Disposal decision workflow for halogenated waste.
By adhering to this structured protocol—grounded in regulatory compliance and chemical safety principles—researchers, scientists, and drug development professionals can ensure the responsible management of this specialized chemical waste, protecting themselves, their colleagues, and the environment.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Brigham Young University. Procedures for Disposal of Unwanted Laboratory Material (ULM).
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
Bucknell University. Hazardous Waste Segregation.
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
American Chemical Society. Regulation of Laboratory Waste.
University of California, Santa Cruz. Halogenated Waste.
Apollo Scientific. Safety Data Sheet for Ethyl piperidine-4-carboxylate.
University of California, San Diego. Hazardous Waste Reduction.
Washington State University. Halogenated Solvents.
Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
Fisher Scientific. Safety Data Sheet for Ethyl isonipecotate.
National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate.
TCI Chemicals. Safety Data Sheet for Ethyl 4-Piperidinecarboxylate.
ChemicalBook. Safety Data Sheet for Ethyl 4-piperidinecarboxylate.
Global Substance Registration System. ETHYL 4-(2,4-DIFLUOROBENZOYL)-1-PIPERIDINECARBOXYLATE.
MilliporeSigma. Safety Data Sheet.
Fisher Scientific. Safety Data Sheet for 1-Acetyl-4-(2',4'-difluorobenzoyl)piperidine.
Sigma-Aldrich. Product Page for ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate.
Molport. Product Page for ethyl 1-(2,6-difluorobenzoyl)piperidine-4-carboxylate.
Apollo Scientific. Safety Data Sheet for Ethyl 1-benzylpiperidine-4-carboxylate.
Capot Chemical. MSDS of Ethyl 1-(piperidin-4-YL)-piperidinecarboxylate.
Cheméo. Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6).
Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal.
New Jersey Department of Health. Hazard Summary for 1-ETHYL PIPERIDINE.
Operational Safety and Handling Master Guide: Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist As drug development increasingly relies on fluorinated building blocks to improve metabolic stability and targe...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Role: Senior Application Scientist
As drug development increasingly relies on fluorinated building blocks to improve metabolic stability and target affinity, compounds like Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate (CAS: 1156039-33-6) have become staple pharmaceutical intermediates . However, the very physicochemical properties that make this compound valuable in medicinal chemistry dictate stringent personal protective equipment (PPE) and handling protocols.
This guide provides researchers with a self-validating system for safe operational handling, bridging the gap between regulatory compliance and practical laboratory execution.
Hazard Causality and Physicochemical Risk Assessment
Before selecting PPE, we must understand the molecule's mechanistic behavior. The addition of the 2,6-difluorobenzoyl moiety significantly increases the compound's partition coefficient (LogP).
Dermal Penetration: High lipophilicity allows the compound to rapidly partition into the stratum corneum (the skin's lipid-rich outer layer). If dissolved in common laboratory solvents (e.g., DMSO, Dichloromethane), the solvent acts as a carrier, exponentially increasing dermal absorption rates.
Ocular Toxicity: As a fine powder or concentrated solution, the piperidine ring system can act as a localized irritant to mucous membranes due to its mild basicity and structural steric hindrance.
Respiratory Hazard: While not highly volatile at room temperature, physical manipulation (weighing, transferring) can generate aerosolized micro-dust particles capable of bypassing upper respiratory defenses.
Personal Protective Equipment (PPE) Specifications
In accordance with OSHA 29 CFR 1910.132 , PPE must not be used as a substitute for primary engineering controls (like a chemical fume hood) but must serve as a robust, specialized secondary barrier.
Standard latex gloves are strictly prohibited when handling this compound, as organic solvents and lipophilic solids rapidly degrade latex polymers.
Table 1: Quantitative PPE Specifications and Breakthrough Metrics
PPE Category
Material Specification
Minimum Thickness
Breakthrough Time (Organic Solvents)
Causality / Rationale
Hand Protection
Nitrile (Standard contact)
0.11 mm (4.3 mil)
> 10 minutes (Splash only)
Resists lipophilic penetration and degradation better than latex.
Hand Protection
Neoprene over Nitrile
0.40 mm (15 mil)
> 240 minutes
Required for prolonged handling or large-scale solvation workflows.
Eye Protection
Polycarbonate Goggles
ANSI Z87.1 rated
N/A
Prevents micro-dust ingress; standard safety glasses with side shields are insufficient.
Body Protection
Flame-Resistant Lab Coat
Nomex or 100% Cotton
N/A
Prevents static discharge which could ignite carrier solvents during dissolution.
Respiratory
N95 / P100 Particulate
NIOSH Approved
N/A
Required only if handling is forced outside of a certified fume hood.
Step-by-Step Operational Workflows
Every protocol must function as a self-validating system. By following these operational steps, you ensure that any failure in one layer of safety is immediately caught and mitigated by the next .
Workflow A: Precision Weighing and Dispensing
Preparation: Verify the chemical fume hood face velocity is actively reading between 80-100 feet per minute (fpm).
Static Mitigation: Fluorinated powders are highly prone to static cling. Use an anti-static weighing boat and a grounded micro-spatula to prevent powder aerosolization.
Dispensing: Tare the vessel, carefully transfer the required mass of Ethyl 1-(2,6-difluorobenzoyl)-4-piperidinecarboxylate, and immediately seal the source bottle to prevent ambient moisture degradation.
Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened (e.g., 70% Isopropanol) lint-free cloth.
Workflow B: Solvation and Transfer
Solvent Selection: When dissolving the compound in DMSO or DMF for biological assays, recognize that these solvents are potent skin penetrants.
Double-Gloving: Don a secondary pair of disposable nitrile gloves. If a drop of the solvated compound lands on the outer glove, the lipophilic fluorinated complex will permeate rapidly.
Mixing: Add the solvent to the pre-weighed powder slowly. Use a vortex mixer with a sealed cap rather than open sonication to prevent the generation of micro-aerosols.
Validation: Inspect the outer gloves for any micro-splashes under good lighting. If detected, remove the outer layer immediately, wash hands, and re-glove.
Spill Response and Disposal Plan
According to the National Research Council's Prudent Practices in the Laboratory, chemical waste management must be proactive, particularly for halogenated organics.
Immediate Spill Response:
Solid Spill: Do NOT sweep. Sweeping aerosolizes the irritant. Cover the powder with damp absorbent paper to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool.
Liquid Spill (Solvated): Apply a universal chemical absorbent (e.g., vermiculite or a commercial spill pad) starting from the perimeter and working inward to prevent spreading.
Disposal Protocol:
Segregation: Do not mix fluorinated organic waste with heavy metals or strong oxidizers.
Labeling: Clearly label the waste container as "Halogenated Organic Waste - Contains Fluorinated Piperidine Derivative."
Incineration: Route the waste to an EPA-compliant facility for high-temperature incineration. Standard biological or low-temperature disposal methods will not break the highly stable carbon-fluorine bonds.
Operational Safety Workflow Diagram
Logical workflow from hazard assessment to disposal for fluorinated piperidine derivatives.
References
Title: 29 CFR 1910.132 - General requirements (Personal Protective Equipment)
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council / National Center for Biotechnology Information (NCBI)
URL: [Link]
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